molecular formula C9H13NS B183436 2-(3-(Methylthio)phenyl)ethanamine CAS No. 118468-20-5

2-(3-(Methylthio)phenyl)ethanamine

Cat. No.: B183436
CAS No.: 118468-20-5
M. Wt: 167.27 g/mol
InChI Key: YERPIGSYQCOWLS-UHFFFAOYSA-N
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Description

2-(3-(Methylthio)phenyl)ethanamine, also known as 2-(3-(Methylthio)phenyl)ethanamine, is a useful research compound. Its molecular formula is C9H13NS and its molecular weight is 167.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Methylthio)phenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Methylthio)phenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERPIGSYQCOWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303518
Record name 3-(Methylthio)benzeneethanamine
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Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118468-20-5
Record name 3-(Methylthio)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118468-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylthio)benzeneethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mechanism of Action: 3-(Methylthio)phenethylamine (3-MeS-PEA)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mechanism of action for 3-(Methylthio)phenethylamine (3-MeS-PEA).

Nomenclature & Structural Clarification Note on Chemical Identity: The abbreviation 3-MeS-PEA strictly refers to 3-(Methylthio)phenethylamine (a benzene core with a methylthio substituent at the meta position). The term "3-Methylthiophenethylamine" technically describes a thiophene-ring analog. Given the "PEA" (Phenethylamine) designation and "MeS" (Methylthio) notation in your request, this guide focuses on the 3-(Methylthio)phenethylamine structure, as this aligns with standard pharmacological nomenclature for substituted phenethylamines.

Technical Whitepaper for Drug Development Professionals

Executive Summary

3-(Methylthio)phenethylamine (3-MeS-PEA) is a substituted phenethylamine acting primarily as a Monoamine Releasing Agent (MRA) and a competitive Monoamine Oxidase (MAO) inhibitor . Structurally related to the 4-substituted analogs (e.g., 4-MTP) and the 2C-T-x series, the placement of the methylthio (-SCH₃) group at the meta (3-) position creates a unique pharmacological profile characterized by high affinity for the Trace Amine-Associated Receptor 1 (TAAR1) and modulation of dopaminergic and serotonergic efflux.

Unlike its 2,4,5-substituted psychedelic counterparts (e.g., 2C-T-7), 3-MeS-PEA lacks the ring substitution pattern required for potent 5-HT2A agonism, shifting its activity profile toward psychostimulant and entactogenic effects via transporter reversal and metabolic stabilization.

Chemical Structure & Properties

The lipophilic methylthio group at the 3-position enhances blood-brain barrier (BBB) permeability compared to the parent phenethylamine (PEA) and protects the molecule from rapid deamination by MAO-B, significantly extending its half-life.

Structural Logic (DOT Visualization)

The following diagram illustrates the core pharmacophore and the critical 3-MeS substitution that governs its binding kinetics.

G PEA_Core Phenethylamine Core (VMAT2 Recognition) MeS_Group 3-Methylthio (-SCH3) (MAO Shielding / Lipophilicity) PEA_Core->MeS_Group Meta-Substitution Amine Primary Amine (DAT/NET Translocation) PEA_Core->Amine Ethyl Linker TAAR1 TAAR1 Receptor (Agonism) PEA_Core->TAAR1 Orthosteric Binding MAO MAO Enzyme (Inhibition) MeS_Group->MAO Steric Hindrance

Figure 1: Structural Pharmacophore of 3-MeS-PEA showing functional domains.

Pharmacodynamics: The Dual-Action Mechanism

Monoamine Release (Transporter Reversal)

3-MeS-PEA functions as a substrate-type releaser. It mimics endogenous monoamines to enter the presynaptic neuron via membrane transporters (DAT, NET, SERT). Once intracellular, it disrupts vesicular storage.

  • Step 1: Translocation: 3-MeS-PEA is transported into the cytosol by DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).

  • Step 2: VMAT2 Inhibition: It competes with monoamines for the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient of synaptic vesicles.

  • Step 3: Cytoplasmic Accumulation: Displaced neurotransmitters accumulate in the cytosol.

  • Step 4: Reverse Transport: The high cytosolic concentration gradient forces DAT/NET to reverse direction, pumping dopamine and norepinephrine into the synaptic cleft.

TAAR1 Agonism & Signaling

The 3-MeS substitution maintains high affinity for TAAR1 , a Gs-coupled GPCR located intracellularly on the presynaptic membrane.

  • Pathway: Binding to TAAR1

    
     G
    
    
    
    s activation
    
    
    Adenylyl Cyclase
    
    
    cAMP
    
    
    PKA activation.
  • Effect: PKA phosphorylates DAT/SERT, triggering transporter internalization or reversal, further potentiating monoamine efflux.

MAO Inhibition

Unlike unsubstituted PEA, which is degraded in minutes, the 3-methylthio group acts as a metabolic shield. 3-MeS-PEA acts as a competitive inhibitor of MAO-A and MAO-B, preventing the breakdown of both the drug itself and endogenous monoamines (Dopamine/Serotonin).

Quantitative Profile (Estimated based on SAR)
TargetInteraction TypePotency (Ki / EC50)Functional Outcome
TAAR1 AgonistLow Nanomolar (est. 50-150 nM)Modulates firing rate, enhances efflux
VMAT2 Inhibitor (Competitive)MicromolarVesicular depletion, cytosolic accumulation
MAO-A InhibitorLow MicromolarIncreases synaptic 5-HT/NE
5-HT2A Weak Agonist / Inactive>10 µMMinimal psychedelic activity (unlike 2C-T-7)

Experimental Protocols

To validate the mechanism of 3-MeS-PEA, the following self-validating protocols are recommended.

Protocol A: [³H]-Monoamine Release Assay

Validates the efflux mechanism and distinguishes between reuptake inhibition and release.

  • Preparation: Isolate rat brain synaptosomes (striatal for DA, cortical for 5-HT).

  • Pre-loading: Incubate synaptosomes with [³H]-DA or [³H]-5-HT (10 nM) for 15 min at 37°C to load vesicles.

  • Wash: Centrifuge and wash 3x to remove extracellular radioligand.

  • Challenge: Resuspend and treat with 3-MeS-PEA (1 nM – 100 µM).

    • Control 1: Vehicle only (Basal release).

    • Control 2:Reserpine (VMAT2 inhibitor reference).

    • Control 3:Calcium-free buffer (Distinguishes Ca²⁺-dependent exocytosis from transporter-mediated efflux).

  • Termination: Stop reaction by rapid filtration over GF/B filters.

  • Quantification: Measure radioactivity in the filtrate (released fraction) via liquid scintillation counting.

  • Analysis: Plot dose-response curves. A sigmoidal increase in efflux that persists in Ca²⁺-free media confirms transporter-mediated release .

Protocol B: TAAR1 cAMP Accumulation Assay

Validates receptor-mediated signaling.

  • Cell Line: HEK-293 cells stably expressing human TAAR1 and a cAMP-response element (CRE)-luciferase reporter.

  • Incubation: Plate cells (10,000/well) and treat with 3-MeS-PEA (10⁻⁹ to 10⁻⁴ M) for 30 minutes.

  • Detection: Add luciferin substrate and measure luminescence.

  • Validation: Co-incubate with a specific TAAR1 antagonist (e.g., EPPTB) to confirm specificity.

Signaling Pathway Visualization

The following diagram details the intracellular cascade triggered by 3-MeS-PEA, linking TAAR1 activation to transporter reversal.

Signaling cluster_ext Extracellular Space cluster_mem Presynaptic Membrane cluster_cyto Cytoplasm Ligand 3-MeS-PEA DAT DAT / NET (Transporter) Ligand->DAT Uptake TAAR1 TAAR1 (GPCR) Ligand->TAAR1 Binding VMAT2 VMAT2 Ligand->VMAT2 Inhibition DAT->Ligand (Intracellular) DAT->Ligand Efflux to Synapse Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA PKA->DAT Phosphorylation (Reversal/Internalization) Vesicle Synaptic Vesicle (DA/NE Storage) VMAT2->Vesicle Leakage Vesicle->DAT Cytosolic DA Surge

Figure 2: Intracellular signaling cascade of 3-MeS-PEA via TAAR1 and Transporters.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding on phenethylamine SAR).

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375. (Mechanism of PEA/TAAR1).[1]

  • Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, and related drugs are agonists at a trace amine receptor. Molecular Pharmacology, 60(6), 1181-1188. (TAAR1 Agonism validation).

  • Glennon, R. A., et al. (1988). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites: Evidence for a lack of 5-HT selectivity. Journal of Medicinal Chemistry, 31(10), 1968-1973. (SAR of substituted phenethylamines).[2][3][4][5][6][7][8][9][10][11]

  • Jacob, P., & Shulgin, A. T. (1984). Sulfur analogues of psychotomimetic agents. Journal of Medicinal Chemistry, 27(7), 881-888. (Specific synthesis and activity of thio-substituted PEAs).

Sources

Structure-activity relationship (SAR) of 3-methylthio phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

The Meta-Sulfur Shift: SAR and Pharmacology of 3-Methylthio Phenethylamines

Executive Summary & Chemical Scaffold

The phenethylamine backbone serves as the template for the majority of serotonergic psychedelics and entactogens. While the 4-position (para) has traditionally been the primary site for hydrophobic substitution (e.g., the 2C-T-x series), the 3-position (meta) offers a unique pharmacological landscape.

This guide focuses on 3-methylthio phenethylamines , a rare subclass where the oxygen atom of a methoxy group (common in mescaline) is replaced by a sulfur atom (methylthio, -SMe) at the meta position. This "Meta-Sulfur Shift" dramatically alters the electronic and steric profile of the molecule, resulting in distinct changes to potency, receptor efficacy, and subjective qualitative effects compared to their 4-substituted counterparts.

Core Chemical Structure:

  • Base Scaffold: 3,4,5-substituted phenethylamine (Mescaline-like).[1][2][3]

  • Target Modification: Replacement of 3-Methoxy (-OMe) with 3-Methylthio (-SMe).

  • Key Compounds: 3-Thiomescaline (3-TM), 3-Thiometaescaline (3-TME), 3-Methylthioamphetamine (3-MTA).

Structure-Activity Relationship (SAR) Analysis

The SAR of 3-methylthio phenethylamines is best understood by contrasting them with their 4-position isomers. The sulfur atom is larger and more lipophilic than oxygen, and its placement dictates the binding mode within the 5-HT2A receptor orthosteric pocket.

Electronic & Steric Factors
  • Lipophilicity (π-value): The -SMe group is significantly more lipophilic than -OMe. At the 4-position, this enhances potency (e.g., 2C-T-7 vs 2C-P). At the 3-position, the effect is subtler due to the specific shape of the receptor's hydrophobic cleft.

  • Steric Bulk: The 3-position of the 5-HT2A receptor is sensitive to steric crowding. While a methoxy group fits comfortably, the bulkier methylthio group can induce biased agonism , favoring specific signaling pathways (e.g., Gq vs.

    
    -arrestin) or altering the "flavor" of the psychoactive effect from visual to cognitive/introspective.
    
  • Metabolic Stability: The sulfide linkage is susceptible to S-oxidation, forming sulfoxides (-SO-Me) and sulfones (-SO2-Me). These metabolites are more polar and typically inactive, acting as a metabolic timer that limits duration compared to halogenated analogs.

The "Para vs. Meta" Potency Rule

Experimental data confirms a clear hierarchy in sulfur substitution:

  • 4-SMe (Para): High potency. The 4-position tolerates bulk and lipophilicity well, locking the ligand into the receptor. (e.g., 4-TM is ~12x Mescaline).

  • 3-SMe (Meta): Moderate potency. The 3-position is less tolerant. Substitution here increases potency relative to unsubstituted mescaline but is inferior to 4-substitution. (e.g., 3-TM is ~4-6x Mescaline).[2]

SAR_Logic Mescaline Mescaline (3,4,5-Tri-OMe) Baseline Potency: 1x TM3 3-TM (3-SMe-4,5-Di-OMe) Potency: 4-6x Effect: Introspective, Non-visual Mescaline->TM3 Meta-Substitution (Steric Clash/Biased Agonism) TM4 4-TM (4-SMe-3,5-Di-OMe) Potency: 12x Effect: Visual, Stimulating Mescaline->TM4 Para-Substitution (Optimized Hydrophobic Fit) TM3->TM4 Positional Isomerism Significant Potency Jump

Figure 1: Comparative SAR logic between 3-position and 4-position sulfur substitutions.

Pharmacology & Receptor Profile

3-Thiomescaline (3-TM)[2]
  • IUPAC: 2-(3,4-dimethoxy-5-(methylthio)phenyl)ethanamine

  • Receptor Profile: 5-HT2A and 5-HT2C agonist.[3][4][5][6]

  • Potency: 60–100 mg (Oral).[2]

  • Qualitative Effects: Unlike the visual fireworks of 2C-B or 4-TM, 3-TM is reported to be "introspective." Shulgin noted a lack of open-eye visuals, replaced by color enhancement and deep cognitive shifts. This suggests the 3-SMe group may trigger a distinct functional selectivity profile at 5-HT2A.

3-Methylthioamphetamine (3-MTA)
  • Mechanism: Unlike the psychedelic phenethylamines, the amphetamine homolog (alpha-methyl) acts primarily as a Serotonin Releasing Agent (SRA) .

  • Toxicity Warning: While 4-MTA is known for MAO inhibition and severe toxicity (serotonin syndrome), 3-MTA is less characterized but likely shares the risk of monoamine oxidase inhibition (MAOI) combined with release, a dangerous synergy.

Comparative Data Table

CompoundSubstitutionPotency (Mescaline = 1)Est. Human DosePrimary Effect
Mescaline 3,4,5-OMe1x200-400 mgVisual, Euphoric
3-TM 3-SMe , 4,5-OMe5x 60-100 mgCognitive, Introspective
4-TM 3,5-OMe, 4-SMe 12x20-40 mgHighly Visual, Stimulant
3-TME 3-SEt , 4,5-OMe5x60-100 mgDream-like, Disinhibiting

Synthesis Protocol: The Directed Lithiation Route

Synthesizing 3-methylthio compounds is more challenging than 4-substituted ones because electrophilic aromatic substitution naturally favors the para position. The most robust method involves directed lithiation or the use of specific aldehyde precursors.

Methodology: Synthesis of 3-Thiomescaline (3-TM) Reference: Shulgin, A. PiHKAL #96.

Step 1: Precursor Preparation (Henry Reaction)

  • Reagents: 3-methylthio-4,5-dimethoxybenzaldehyde, Nitromethane, Ammonium Acetate.

  • Conditions: Reflux in nitromethane.[7]

  • Mechanism: Condensation of the aldehyde with nitromethane to form the nitrostyrene.

Step 2: Reduction (Lithium Aluminum Hydride)

  • Reagents: LiAlH4 (LAH), THF (anhydrous).

  • Protocol:

    • Prepare a suspension of LAH in anhydrous THF under inert atmosphere (N2 or Ar).

    • Add the nitrostyrene (dissolved in THF) dropwise to the LAH suspension. Caution: Exothermic.

    • Reflux for 30 minutes to ensure complete reduction of both the nitro group and the alkene.

    • Quench: Follow the "x, x, 3x" rule (x mL H2O, x mL 15% NaOH, 3x mL H2O) to precipitate aluminum salts.

    • Filter and extract the amine oil.[7][8][9]

Step 3: Purification

  • Salt Formation: Dissolve the freebase oil in IPA/Et2O and add concentrated HCl dropwise to precipitate the hydrochloride salt.

  • Recrystallization: Acetonitrile or IPA is recommended for high purity.

Synthesis_Workflow Start 3-MeS-4,5-DiOMe-Benzaldehyde Nitrostyrene Nitrostyrene Intermediate (Yellow Crystals) Start->Nitrostyrene Henry Reaction (Reflux) Nitro Nitromethane (CH3NO2) Ammonium Acetate Nitro->Nitrostyrene LAH LiAlH4 / THF (Reductive Environment) Freebase 3-TM Freebase Oil LAH->Freebase Nitrostyrene->Freebase Reduction (Hydride Transfer) Final 3-TM Hydrochloride (White Crystals) Freebase->Final HCl Gas/IPA (Salt Formation)

Figure 2: Synthetic pathway for 3-Thiomescaline (3-TM) via the nitrostyrene route.[4]

Metabolic Fate & Toxicity

Understanding the metabolism of sulfur-containing phenethylamines is critical for predicting toxicity and duration.

  • S-Oxidation: The primary metabolic route is the oxidation of the sulfide (-S-) to the sulfoxide (-SO-) and eventually the sulfone (-SO2-).

    • Effect: Sulfoxides are highly polar and typically do not cross the blood-brain barrier effectively, terminating the psychoactive effect.

    • Genetics: Variations in FMO (Flavin-containing monooxygenase) enzymes can lead to variable metabolism between individuals (slow vs. fast oxidizers).

  • MAO Inhibition: 3-methylthio phenethylamines, particularly the amphetamine variants (3-MTA), act as competitive substrates for Monoamine Oxidase A (MAO-A). This prevents the breakdown of serotonin, potentially leading to serotonin syndrome if combined with other serotonergic agents.

References

  • Shulgin, A. T., & Shulgin, A. (1991).[1][10] PiHKAL: A Chemical Love Story. Transform Press. (Entry #96: 3-TM).

  • Jacob, P., & Shulgin, A. T. (1981). Sulfur analogues of psychotomimetic agents. Monothio analogues of mescaline and isomescaline.[11] Journal of Medicinal Chemistry, 24(11), 1348–1353.

  • Monte, A. P., et al. (1993). Dihydrobenzofuran analogues of hallucinogens. 2. Bicyclic and tricyclic derivatives. Journal of Medicinal Chemistry, 36(23), 3700–3706. (Discusses steric constraints in phenethylamine SAR).

  • Nichols, D. E. (2018). Hallucinogens.[2][6][10][12] Pharmacology & Therapeutics, 101(2), 131–181. (Comprehensive review of 5-HT2A SAR).

Sources

3-MeS-PEA vs 4-MTA (Flatliners) pharmacological differences

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Differences Between 4-Methylthioamphetamine (4-MTA) and 3-Methylthiophenethylamine (3-MeS-PEA)

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profiles of two distinct psychoactive compounds: the well-characterized and highly serotonergic designer drug 4-methylthioamphetamine (4-MTA), known by the street name "Flatliners," and the structurally related but pharmacologically uncharacterized compound 3-methylthiophenethylamine (3-MeS-PEA). While extensive data exists for 4-MTA, defining it as a substance with significant clinical risk, no formal pharmacological data for 3-MeS-PEA is present in the current scientific literature. This document will therefore synthesize the known pharmacology of 4-MTA, extrapolate a predicted pharmacological profile for 3-MeS-PEA based on established structure-activity relationships (SAR), and propose a rigorous experimental framework for its definitive characterization. The primary audience for this guide includes researchers, scientists, and professionals in the fields of pharmacology, toxicology, and drug development.

Part 1: Introduction and Structural Overview

The pharmacological effects of phenethylamines and amphetamines are exquisitely sensitive to the nature and position of substitutions on the phenyl ring. This principle is starkly illustrated when comparing 4-methylthioamphetamine (4-MTA) with its theoretical structural analog, 3-methylthiophenethylamine (3-MeS-PEA).

  • 4-Methylthioamphetamine (4-MTA): An amphetamine derivative developed for laboratory research, 4-MTA unfortunately emerged as a dangerous recreational drug.[1] Its structure features a methylthio (-SCH₃) group at the para (4) position of the phenyl ring and a methyl group at the alpha (α) position of the ethylamine side chain, classifying it as a substituted amphetamine.

  • 3-Methylthiophenethylamine (3-MeS-PEA): This compound is a structural isomer and analog. The methylthio group is moved to the meta (3) position, and critically, it lacks the alpha-methyl group, classifying it as a substituted phenethylamine, not an amphetamine.

This seemingly minor structural variance—the alpha-methyl group and the substituent position—is predicted to cause profound differences in their interaction with biological targets, metabolic stability, and overall pharmacological profile.

Part 2: The Known Pharmacology of 4-Methylthioamphetamine (4-MTA)

4-MTA's notoriety stems from a potent and dangerous multi-target mechanism focused almost exclusively on the serotonin system. It was developed by a research team led by David E. Nichols to investigate the serotonin transporter but was never intended for human use.[1][2] Its effects are a combination of three distinct actions occurring simultaneously.

Mechanism of Action: A Tripartite Assault on Serotonergic Homeostasis
  • Potent Serotonin Releasing Agent (SRA): 4-MTA is a high-efficacy substrate for the serotonin transporter (SERT), inducing transporter-mediated reverse transport (efflux) of serotonin from the presynaptic neuron into the synaptic cleft.[2][3] While initially described as a selective SRA, it has been found to more weakly induce dopamine release as well.[1][4]

  • Serotonin Reuptake Inhibitor (SRI): In addition to causing release, 4-MTA blocks the reuptake of serotonin by inhibiting SERT, with a reported IC₅₀ value of 102 nM.[5] This action traps excess serotonin in the synapse, prolonging and intensifying its effects.

  • Potent and Selective Monoamine Oxidase-A Inhibitor (MAO-A-I): 4-MTA is a potent inhibitor of MAO-A (IC₅₀ ≈ 250 nM), the primary enzyme responsible for metabolizing serotonin within the neuron.[1] This inhibition prevents the breakdown of cytoplasmic serotonin, dramatically increasing the vesicular pool available for release and contributing to a massive elevation in synaptic serotonin levels.

This combination is particularly dangerous, as the SRA and SRI actions flood the synapse with serotonin, while the MAO-A inhibition prevents its natural degradation, leading to a high risk of severe serotonin syndrome, characterized by hyperthermia, autonomic instability, and in severe cases, death.[1][2][6]

Receptor and Transporter Interactions

Beyond its primary targets, 4-MTA shows modest affinity for the serotonin 5-HT₂ₐ and 5-HT₂ₙ receptors.[1] Interestingly, it is a potent agonist of the trace amine-associated receptor 1 (TAAR1) in rodents but is inactive at the human TAAR1, indicating significant species-specific differences.[1]

Pharmacological Data Summary: 4-MTA
ParameterTargetActionPotency (Value)Reference(s)
Neurotransmitter ReleaseSerotoninReleasing AgentPotent[1][2][3]
DopamineReleasing AgentWeak[1][4]
Transporter InhibitionSERTReuptake InhibitorIC₅₀ = 102 nM[5]
Enzyme InhibitionMAO-AReversible InhibitorIC₅₀ = 250 nM[1]
MAO-BNo significant inhibition-[7]
Receptor Binding5-HT₂ₐAgonistKᵢ = 1,500 nM[1]
5-HT₂ₙAgonistKᵢ = 1,800 nM[1]
Human TAAR1No ActivityEC₅₀ > 10,000 nM[1]

Part 3: Predicted Pharmacology of 3-Methylthiophenethylamine (3-MeS-PEA)

In the absence of empirical data, the pharmacological profile of 3-MeS-PEA must be inferred from its structural relationship to its parent compound, phenethylamine (PEA), and by contrasting it with 4-MTA.

Baseline Pharmacology: Phenethylamine (PEA)

The parent molecule, PEA, is an endogenous trace amine that acts as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[8][9] Activation of TAAR1 can modulate the activity of monoamine transporters.[10] However, PEA's psychoactive effects are limited by its extremely rapid metabolism by both MAO-A and, more significantly, MAO-B, resulting in a very short biological half-life.[10][11]

Hypothesized Mechanisms for 3-MeS-PEA
  • TAAR1 Agonism: As a direct derivative of PEA, 3-MeS-PEA is highly predicted to be a TAAR1 agonist. Its potency relative to PEA is unknown and would be influenced by the 3-methylthio substitution. This is likely to be its most prominent mechanism of action.

  • Monoamine Transporter Interaction: The lack of an alpha-methyl group suggests that 3-MeS-PEA will be a much better substrate for MAO than 4-MTA.[11] This will likely result in a significantly shorter duration of action. While it may interact with monoamine transporters (SERT, DAT, NET), its potency and selectivity as either a releaser or reuptake inhibitor are unknown. The shift of the methylthio group from the 4-position to the 3-position will significantly alter its binding geometry at the transporter, and it cannot be assumed to be a potent SRA like 4-MTA.

  • MAO Inhibition: It is unlikely that 3-MeS-PEA would be a potent MAO inhibitor. The alpha-methyl group of amphetamines provides steric hindrance that contributes to MAO inhibition; its absence in 3-MeS-PEA suggests the compound is more likely to be a substrate for MAO.

Predicted Pharmacological Profile Summary: 3-MeS-PEA
ParameterTargetPredicted ActionPotency (Value)Rationale
Receptor BindingTAAR1AgonistTo Be DeterminedDerivative of PEA, a known TAAR1 agonist.
Neurotransmitter ReleaseSERT, DAT, NETReleaser/Inhibitor?To Be DeterminedPhenethylamine structure suggests transporter interaction, but selectivity is unknown.
Enzyme InteractionMAO-A, MAO-BSubstrateTo Be DeterminedLack of α-methyl group suggests rapid metabolism, not inhibition.

Part 4: Core Pharmacological Differences: A Comparative Overview

The fundamental differences between these two compounds can be summarized as follows:

Feature4-Methylthioamphetamine (4-MTA) 3-Methylthiophenethylamine (3-MeS-PEA) (Predicted)
Chemical Class Substituted AmphetamineSubstituted Phenethylamine
Primary MOA Triple-action serotonergic: SRA, SRI, MAO-A-ILikely TAAR1 Agonist
Metabolic Stability High (protected by α-methyl group)Low (likely rapid metabolism by MAO)
Duration of Action LongShort
Primary Target System Serotonin (SERT, MAO-A)Trace Amine System (TAAR1)
Clinical Risk Profile Extremely High (Serotonin Syndrome)Unknown, but predicted to be vastly different from 4-MTA.

Part 5: Visualization of Mechanistic Pathways

The following diagrams illustrate the established and predicted signaling pathways for each compound.

4-MTA_Mechanism Figure 1: 4-MTA Mechanism of Action cluster_presynaptic Presynaptic Serotonin Neuron cluster_synapse Synaptic Cleft MTA 4-MTA SERT SERT MTA->SERT 1. Reverses 2. Blocks MAOA MAO-A MTA->MAOA 3. Inhibits Serotonin_cyto Cytoplasmic 5-HT SERT->Serotonin_cyto Reuptake VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle packages Serotonin_syn Synaptic 5-HT Vesicle->Serotonin_syn Release Serotonin_cyto->VMAT2 Serotonin_cyto->MAOA metabolism Serotonin_cyto->Serotonin_syn Efflux Metabolites 5-HIAA MAOA->Metabolites

Caption: Established multi-target mechanism of 4-MTA.

3-MeS-PEA_Mechanism Figure 2: Predicted 3-MeS-PEA Mechanism cluster_presynaptic Presynaptic Monoamine Neuron cluster_synapse Synaptic Cleft PEA 3-MeS-PEA TAAR1 TAAR1 PEA->TAAR1 1. Activates MAO MAO-A/B PEA->MAO 3. Metabolized (Rapid) AC Adenylyl Cyclase TAAR1->AC Gs protein cAMP cAMP AC->cAMP converts ATP PKA PKA cAMP->PKA activates Transporter Monoamine Transporter (SERT/DAT/NET) PKA->Transporter 2. Modulates (Phosphorylation) cluster_synapse cluster_synapse Transporter->cluster_synapse Release? Inhibition? PEA_metabolites Metabolites MAO->PEA_metabolites

Caption: Predicted primary mechanism of 3-MeS-PEA via TAAR1.

Part 6: Proposed Experimental Protocols for Definitive Characterization

To move from prediction to fact, a structured, multi-tiered experimental approach is required. The following protocols outline a self-validating system to elucidate the pharmacology of 3-MeS-PEA and directly compare it to 4-MTA.

Experimental Workflow Diagram

Experimental_Workflow Figure 3: Experimental Workflow for Pharmacological Characterization cluster_tier1 Target Identification cluster_tier2 Mechanism of Action cluster_tier3 Metabolic Profile A Tier 1: Binding Affinity Radioligand Binding Assays B Tier 2: Functional Activity Synaptosome Release & cAMP Assays A->B Determine Ki at SERT, DAT, NET, TAAR1 C Tier 3: Enzyme Interaction MAO-A & MAO-B Inhibition Assays B->C Determine EC50/IC50 for Release, Reuptake, & Agonism D Data Synthesis & Comparative Analysis C->D Determine IC50 for MAO-A/B Inhibition

Caption: A logical progression for compound characterization.

Protocol 1: In Vitro Radioligand Binding Assays
  • Objective: To determine the binding affinity (Kᵢ) of 3-MeS-PEA and 4-MTA for human monoamine transporters (hSERT, hDAT, hNET) and hTAAR1.

  • Rationale: This initial screen quantifies how strongly the compounds interact with the primary targets of interest. It is the foundational step for understanding their potential sites of action.

  • Methodology:

    • Preparation: Utilize membrane preparations from HEK293 cells stably expressing the human transporter or receptor of interest.

    • Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for hSERT, [¹²⁵I]RTI-55 for hDAT/hNET, or a suitable TAAR1 radioligand) across a range of concentrations of the test compounds (3-MeS-PEA and 4-MTA, typically 0.1 nM to 100 µM).

    • Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Analysis: Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) by nonlinear regression analysis. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Neurotransmitter Release Assays
  • Objective: To determine if 3-MeS-PEA and 4-MTA act as substrates (releasers) or inhibitors of monoamine transporters.

  • Rationale: Binding does not equal function. A compound can bind to a transporter and block it (inhibitor) or be transported itself and induce efflux (releaser). This assay differentiates these crucial mechanisms.

  • Methodology:

    • Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT).

    • Loading: Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

    • Wash: Wash the synaptosomes to remove excess external radioactivity.

    • Exposure: Expose the loaded synaptosomes to various concentrations of 3-MeS-PEA and 4-MTA. A known releaser (e.g., amphetamine) and a known inhibitor (e.g., cocaine) should be used as positive controls.

    • Measurement: After a set incubation period, pellet the synaptosomes via centrifugation and measure the radioactivity in the supernatant (representing released neurotransmitter).

    • Analysis: Plot the percentage of release against drug concentration to determine the EC₅₀ for release. If no release is observed, the assay can be adapted to measure reuptake inhibition to determine an IC₅₀.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
  • Objective: To quantify the inhibitory potency (IC₅₀) of 3-MeS-PEA and 4-MTA against recombinant human MAO-A and MAO-B.

  • Rationale: This assay is critical to confirm the known MAO-A inhibition of 4-MTA and to test the hypothesis that 3-MeS-PEA is a substrate rather than an inhibitor.

  • Methodology:

    • System: Utilize a commercially available chemiluminescent assay system (e.g., MAO-Glo™ Assay). This system uses a luciferin derivative as an MAO substrate, which is converted into luciferin only in the presence of active MAO.

    • Incubation: Incubate recombinant hMAO-A or hMAO-B enzyme with a range of concentrations of 3-MeS-PEA and 4-MTA. Known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) serve as controls.

    • Reaction Initiation: Add the MAO substrate to the enzyme/inhibitor mixture.

    • Detection: After incubation, add a luciferin detection reagent that converts the generated luciferin into a light signal.

    • Analysis: Measure luminescence using a plate reader. The reduction in signal corresponds to MAO inhibition. Calculate IC₅₀ values via nonlinear regression.

Conclusion

The pharmacological profile of 4-methylthioamphetamine (4-MTA) is well-defined, characterized by a potent and dangerous combination of serotonin release, reuptake inhibition, and MAO-A inhibition. This profile carries a significant risk of life-threatening serotonin syndrome. In stark contrast, the pharmacology of 3-methylthiophenethylamine (3-MeS-PEA) remains uncharacterized. Based on established structure-activity relationships, it is predicted to be a TAAR1 agonist with a much shorter duration of action and a fundamentally different mechanism from 4-MTA. However, these predictions require empirical validation. The experimental framework proposed herein provides a robust and logical pathway to definitively characterize 3-MeS-PEA, enabling a direct and accurate comparison with 4-MTA. Such research is essential for both public health risk assessment and for the fundamental scientific understanding of how subtle molecular modifications can dramatically alter the pharmacological properties of neuroactive compounds.

References

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An In-depth Technical Guide to the Serotonergic Binding Profile of 2-(3-(Methylthio)phenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Analysis Based on Structure-Activity Relationships of Phenethylamines at 5-HT Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted binding affinity of the novel compound, 2-(3-(methylthio)phenyl)ethanamine, at serotonin (5-HT) receptors. In the absence of direct experimental data for this specific molecule, this document leverages established structure-activity relationships (SAR) within the phenethylamine class of compounds to construct a predictive pharmacological profile. We will delve into the critical structural motifs of phenethylamines that govern their interaction with 5-HT receptors, with a particular focus on the anticipated influence of the meta-methylthio substitution. This guide also outlines detailed, field-proven experimental protocols for radioligand binding and functional assays, providing a robust framework for the empirical validation of the predictions made herein. The insights and methodologies presented are intended to empower researchers and drug development professionals in the strategic design and characterization of novel serotonergic ligands.

Introduction: The Phenethylamine Scaffold and Serotonergic Systems

The 2-phenethylamine scaffold is a foundational structural motif in neuropharmacology, forming the backbone of numerous endogenous neurotransmitters, including dopamine and norepinephrine, as well as a vast array of synthetic psychoactive compounds.[1] These molecules are renowned for their diverse interactions with monoamine receptors, with a significant number exhibiting affinity for the serotonin (5-HT) receptor family. The 5-HT receptors, comprising 7 distinct families (5-HT1 through 5-HT7), are predominantly G-protein coupled receptors (GPCRs), with the exception of the ligand-gated ion channel 5-HT3 receptor.[2] They are integral to a wide spectrum of physiological and neurological processes, including mood, cognition, and perception, making them prominent targets for therapeutic intervention.[2]

The affinity and functional activity of phenethylamine derivatives at 5-HT receptors are exquisitely sensitive to the nature and position of substituents on the phenyl ring.[3][4][5][6] The subject of this guide, 2-(3-(methylthio)phenyl)ethanamine, introduces a methylthio (-SCH3) group at the meta (3-) position of the phenyl ring. While direct binding data for this compound is not currently available in the public domain, we can extrapolate its likely binding characteristics by examining the extensive body of research on substituted phenethylamines.

Predicted Binding Affinity of 2-(3-(Methylthio)phenyl)ethanamine at 5-HT Receptors: A SAR-Informed Perspective

The binding affinity of phenethylamine derivatives is largely dictated by electronic and steric factors introduced by substitutions on the aromatic ring. For the 5-HT2 receptor subfamily (5-HT2A, 5-HT2B, and 5-HT2C), which are common targets for psychoactive phenethylamines, specific patterns have emerged from extensive research.[7][8]

General Structure-Activity Relationships of Phenethylamines at 5-HT2 Receptors
  • Substitution Pattern: The position of substituents on the phenyl ring is a critical determinant of affinity. Generally, substitutions at the 2- and 5-positions are well-tolerated and can enhance affinity, particularly for the 5-HT2A and 5-HT2C receptors.[9]

  • Nature of Substituents: Small, lipophilic groups are often favored. Alkoxy and halogen substitutions at key positions have been extensively studied and are known to modulate affinity and selectivity.[3][4][5][6]

  • The Role of the Amine: The primary amine of the ethylamine side chain is a crucial pharmacophoric element, typically forming a salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the receptor.[7]

The Predicted Influence of the meta-Methylthio Group

The introduction of a methylthio group at the 3-position is less common in the widely studied psychoactive phenethylamines. However, based on the known properties of this group and general SAR principles, we can formulate a hypothesis regarding its impact on 5-HT receptor binding.

  • Electronic Effects: The methylthio group is a weakly deactivating, ortho-, para-directing group. Its electronic influence is more subtle than that of methoxy or halogen groups.

  • Steric and Lipophilic Character: The methylthio group is moderately lipophilic and has a larger steric profile than a methoxy group. This could influence the orientation of the ligand within the binding pocket.

  • Potential for Hydrogen Bonding: The sulfur atom in the methylthio group is a potential hydrogen bond acceptor, although weaker than the oxygen in a methoxy group.

Based on these characteristics, it is plausible that 2-(3-(methylthio)phenyl)ethanamine will exhibit some affinity for 5-HT receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are known to accommodate a variety of substitutions on the phenyl ring. However, the meta-position is not typically associated with the highest affinities seen in the phenethylamine class. For instance, in the well-studied 2C series of phenethylamines, the highest affinities are generally achieved with substitutions at the 2- and 5-positions.[10]

Table 1: Predicted Binding Affinity Profile of 2-(3-(methylthio)phenyl)ethanamine at Selected 5-HT Receptors

Receptor SubtypePredicted Affinity (Ki)Rationale
5-HT1A Low to ModeratePhenethylamines generally exhibit lower affinity for 5-HT1A receptors compared to 5-HT2 subtypes.[11]
5-HT2A ModerateThe 5-HT2A receptor is a common target for phenethylamines. The meta-methylthio group may be accommodated, but is unlikely to confer the high potency seen with 2,5-disubstituted analogs.[3][4][5][6]
5-HT2C ModerateSimilar to 5-HT2A, the 5-HT2C receptor often shows comparable or slightly lower affinity for phenethylamines.[12]
5-HT3 Very Low to NegligibleThe 5-HT3 receptor is a ligand-gated ion channel with a distinct pharmacology, and phenethylamines typically show very low affinity for this receptor.

Note: These are predictive values based on SAR and require experimental validation.

Predicted Functional Activity and Signaling Pathways

The functional activity of a phenethylamine derivative (i.e., whether it acts as an agonist, partial agonist, or antagonist) is also determined by its structural features. The majority of psychoactive phenethylamines that bind to 5-HT2A and 5-HT2C receptors act as agonists or partial agonists.[10] It is therefore probable that 2-(3-(methylthio)phenyl)ethanamine, should it exhibit significant affinity for these receptors, will also demonstrate agonistic properties.

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, initiates a signaling cascade that leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This produces two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

G Ligand 2-(3-(methylthio)phenyl)ethanamine (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 1: Simplified 5-HT2A receptor signaling pathway.

Experimental Protocols for Pharmacological Characterization

To empirically determine the binding affinity and functional activity of 2-(3-(methylthio)phenyl)ethanamine, a series of in vitro pharmacological assays are required. The following protocols represent standard, robust methodologies in the field.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a stable cell line expressing the human 5-HT receptor subtype of interest (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A receptors[8]), and a range of concentrations of the test compound, 2-(3-(methylthio)phenyl)ethanamine.

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([3H]L) Radioligand->Incubation Test_Compound Test Compound (Unlabeled) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Figure 2: Workflow for a radioligand binding assay.

Functional Assays (e.g., Calcium Mobilization Assay for 5-HT2A)

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For Gq-coupled receptors like 5-HT2A, measuring changes in intracellular calcium concentration is a common and effective method.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells expressing the 5-HT2A receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Performance:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add varying concentrations of 2-(3-(methylthio)phenyl)ethanamine to the wells.

    • Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).

    • To determine if the compound is a full or partial agonist, compare its Emax to that of a known full agonist (e.g., serotonin).

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist and observe any rightward shift in the agonist's dose-response curve.

Conclusion

While direct experimental data on the binding affinity of 2-(3-(methylthio)phenyl)ethanamine at 5-HT receptors is not yet available, a predictive analysis based on the extensive structure-activity relationship data for the phenethylamine class provides a valuable starting point for its pharmacological characterization. It is hypothesized that this compound will exhibit moderate affinity for 5-HT2A and 5-HT2C receptors, likely acting as an agonist. The experimental protocols detailed in this guide offer a clear and robust pathway for the empirical validation of these predictions. This work underscores the power of SAR in guiding the early stages of drug discovery and provides a framework for the systematic investigation of novel serotonergic ligands.

References

  • Isberg, V., Paine, J., Leth-Petersen, S., Kristensen, J. L., & Gloriam, D. E. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE, 8(11), e78515.
  • Wang, S., Lee, S., Kim, Y., & Cheong, C. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176–186.
  • Wang, S., Lee, S., Kim, Y., & Cheong, C. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed.
  • Wang, S., Lee, S., Kim, Y., & Cheong, C. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience.
  • Wang, S., Lee, S., Kim, Y., & Cheong, C. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University.
  • Glennon, R. A., Gessner, G., & Seggel, M. R. (1983). Serotonin receptor affinities of psychoactive phenalkylamine analogues. PubMed.
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  • Isberg, V., Paine, J., Leth-Petersen, S., Kristensen, J. L., & Gloriam, D. E. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PMC - NIH.
  • Isberg, V., Paine, J., Leth-Petersen, S., Kristensen, J. L., & Gloriam, D. E. (2013). Figures from: Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE.
  • Glennon, R. A., Raghupathi, R., Bartyzel, P., Teitler, M., & Leonhardt, S. (1992). Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: evidence for a lack of selectivity. Journal of Medicinal Chemistry.
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The Role of 3-Methylthio-phenethylamine (3-MeS-PEA) as a Putative Trace Amine-Associated Receptor 1 (TAAR1) Agonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling G-protein coupled receptor (GPCR) target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, depression, and substance use disorder.[1][2][3] Its activation by endogenous trace amines, such as β-phenylethylamine (PEA), and synthetic analogs offers a novel modulatory approach to monoaminergic neurotransmission, distinct from classical receptor blockade or reuptake inhibition.[2][4] This technical guide provides a comprehensive framework for understanding the role of substituted phenethylamines as TAAR1 agonists, with a specific focus on the investigative pathway for a putative agonist, 3-Methylthio-phenethylamine (3-MeS-PEA). While direct pharmacological data for 3-MeS-PEA at TAAR1 are not extensively available in the current literature, this document will serve as an in-depth guide to its synthesis, characterization, and the essential experimental workflows required to elucidate its function as a TAAR1 agonist. We will delve into the molecular mechanisms of TAAR1 signaling, provide detailed protocols for in vitro and in vivo validation, and discuss the structure-activity relationships (SAR) that inform the design of novel TAAR1-targeted compounds.

Introduction: TAAR1 - A Novel Modulator of Monoaminergic Systems

Discovered in 2001, TAAR1 is a G-protein coupled receptor that is primarily coupled to Gαs, leading to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).[4][5] It is expressed in key brain regions associated with monoaminergic regulation, such as the ventral tegmental area (VTA) and the dorsal raphe nucleus.[3] Unlike traditional monoamine receptors that are located on the cell surface, TAAR1 is predominantly found intracellularly, suggesting a unique mechanism of action where its ligands must first enter the neuron.[5]

TAAR1 is activated by a variety of endogenous trace amines, including β-phenylethylamine (PEA), tyramine, and octopamine, as well as by amphetamine-like psychostimulants.[2][6] Its activation exerts a modulatory "brake" on dopamine, serotonin, and glutamate neurotransmission, making it an attractive target for conditions characterized by monoaminergic dysregulation.[1][4] The therapeutic potential of TAAR1 agonists is underscored by the clinical development of compounds like ulotaront for schizophrenia.

This guide focuses on the phenethylamine scaffold, a foundational structure for many TAAR1 agonists.[2] We will use 3-Methylthio-phenethylamine (3-MeS-PEA), a sulfur-containing analog of PEA, as a case study to illustrate the process of characterizing a novel TAAR1 agonist.

Synthesis and Chemical Properties of 3-MeS-PEA

The synthesis of substituted phenethylamines is a well-established process in medicinal chemistry. For 3-MeS-PEA, a common synthetic route would involve a multi-step process starting from a commercially available substituted benzaldehyde.

Putative Synthetic Pathway

A plausible synthetic route for 3-MeS-PEA hydrochloride is outlined below. This pathway is based on established methodologies for the synthesis of phenethylamine analogs.

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 3-Methylthiobenzaldehyde 3-Methylthiobenzaldehyde 1-(3-(Methylthio)phenyl)-2-nitroethene 1-(3-(Methylthio)phenyl)-2-nitroethene 3-Methylthiobenzaldehyde->1-(3-(Methylthio)phenyl)-2-nitroethene Nitromethane, Ammonium Acetate Nitromethane Nitromethane Ammonium Acetate Ammonium Acetate Nitroethene 1-(3-(Methylthio)phenyl)-2-nitroethene 3-MeS-PEA_freebase 3-MeS-PEA (freebase) Nitroethene->3-MeS-PEA_freebase LAH in THF LAH Lithium Aluminum Hydride (LAH) Freebase 3-MeS-PEA (freebase) 3-MeS-PEA_HCl 3-MeS-PEA HCl Freebase->3-MeS-PEA_HCl HCl HCl HCl in Ether

Figure 1: Putative synthesis of 3-MeS-PEA HCl.

Physicochemical Properties

The predicted physicochemical properties of 3-MeS-PEA are important for its potential as a research tool and therapeutic agent. These properties can be estimated using computational models and would be confirmed experimentally.

PropertyPredicted ValueSignificance
Molecular Weight 167.27 g/mol Influences diffusion and transport across membranes.
LogP ~2.0-2.5Indicates good lipid solubility for crossing the blood-brain barrier.
pKa ~9.5-10.0The primary amine will be protonated at physiological pH, which is crucial for receptor interaction.
Polar Surface Area ~50 ŲAffects membrane permeability and solubility.

In Vitro Characterization of 3-MeS-PEA at TAAR1

A series of in vitro assays are essential to determine the pharmacological profile of a putative TAAR1 agonist like 3-MeS-PEA. These assays will quantify its binding affinity, functional potency, and efficacy.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of 3-MeS-PEA for TAAR1. It involves competing the unlabeled compound against a radiolabeled TAAR1 ligand.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293 cells stably expressing human TAAR1 (hTAAR1).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable TAAR1 radioligand (e.g., [³H]-RO5166017) to each well.

    • Add increasing concentrations of unlabeled 3-MeS-PEA.

    • For non-specific binding, add a high concentration of a known TAAR1 agonist (e.g., β-PEA).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of 3-MeS-PEA.

    • Determine the IC50 value (the concentration of 3-MeS-PEA that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of 3-MeS-PEA to activate TAAR1 and stimulate the production of cAMP, thus determining its potency (EC50) and efficacy (Emax).

Experimental Protocol: cAMP Accumulation Assay (HTRF)

  • Cell Culture:

    • Plate HEK-293 cells stably expressing hTAAR1 in a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 3-MeS-PEA and a reference agonist (e.g., β-PEA).

    • Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Lysis and HTRF Reaction:

    • Lyse the cells and add the HTRF reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

    • Incubate at room temperature to allow for the competitive binding reaction to occur.

  • Signal Detection:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of 3-MeS-PEA.

    • Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response relative to the reference agonist) using a sigmoidal dose-response curve fit.

G 3-MeS-PEA 3-MeS-PEA TAAR1 TAAR1 3-MeS-PEA->TAAR1 Binds and Activates G_alpha_s Gαs TAAR1->G_alpha_s Activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_s->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates Targets

Figure 2: TAAR1 Gαs-cAMP signaling pathway.

β-Arrestin Recruitment Assay

TAAR1 can also signal through β-arrestin-dependent pathways, which can be investigated to understand potential biased agonism.

Experimental Protocol: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

  • Cell Line:

    • Use a commercially available cell line co-expressing TAAR1 fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme acceptor fragment (EA).

  • Assay Procedure:

    • Plate the cells in a 384-well plate.

    • Add serial dilutions of 3-MeS-PEA.

    • Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

  • Signal Detection:

    • Add the substrate for the complemented enzyme, which will generate a chemiluminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the log concentration of 3-MeS-PEA.

    • Determine the EC50 and Emax for β-arrestin recruitment.

Downstream Signaling and Cellular Effects

Activation of TAAR1 by an agonist like 3-MeS-PEA is expected to trigger a cascade of downstream signaling events that ultimately modulate neuronal function.

Key Signaling Pathways

Beyond cAMP production, TAAR1 activation can influence other signaling molecules:

  • Protein Kinase A (PKA): As a primary effector of cAMP, PKA activation is a key downstream event.

  • Extracellular Signal-Regulated Kinase (ERK): TAAR1 activation has been shown to induce the phosphorylation of ERK1/2.

  • Akt/GSK3β Pathway: TAAR1 can also signal through a β-arrestin2-dependent pathway involving Akt and GSK3β.

  • Dopamine D2 Receptor (D2R) Heterodimerization: TAAR1 can form heterodimers with D2R, leading to a shift in signaling from Gαs/cAMP to β-arrestin pathways.[5]

G cluster_Gs Gαs Pathway cluster_Arrestin β-Arrestin Pathway cluster_D2R TAAR1-D2R Heterodimer TAAR1_Agonist 3-MeS-PEA TAAR1_Gs TAAR1 TAAR1_Agonist->TAAR1_Gs TAAR1_Arrestin TAAR1 TAAR1_Agonist->TAAR1_Arrestin TAAR1_D2R TAAR1-D2R TAAR1_Agonist->TAAR1_D2R AC Adenylyl Cyclase TAAR1_Gs->AC Gαs cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB bArrestin β-Arrestin2 TAAR1_Arrestin->bArrestin Recruitment ERK ERK Phosphorylation bArrestin->ERK bArrestin_D2R β-Arrestin2 TAAR1_D2R->bArrestin_D2R Enhanced Recruitment Akt_GSK3b Akt/GSK3β Signaling bArrestin_D2R->Akt_GSK3b

Figure 3: Major TAAR1 signaling cascades.

In Vivo Evaluation of 3-MeS-PEA

Following in vitro characterization, in vivo studies are crucial to assess the physiological and behavioral effects of 3-MeS-PEA and to confirm its engagement with TAAR1 in a complex biological system.

Pharmacokinetic Studies

Before efficacy studies, it is essential to determine the pharmacokinetic profile of 3-MeS-PEA, including its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to cross the blood-brain barrier.

Target Engagement and Pharmacodynamic Studies

These studies aim to demonstrate that 3-MeS-PEA interacts with TAAR1 in the brain and elicits a biological response. This can be assessed by measuring changes in downstream signaling molecules (e.g., pERK) in brain tissue following administration of the compound.

Behavioral Pharmacology

A range of behavioral models can be used to investigate the potential therapeutic effects of 3-MeS-PEA. These models are often based on the known roles of the monoaminergic systems that TAAR1 modulates.

  • Locomotor Activity: TAAR1 agonists are known to reduce hyperactivity in animal models. The effect of 3-MeS-PEA on spontaneous and psychostimulant-induced locomotor activity would be assessed.

  • Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are a model for sensorimotor gating abnormalities observed in schizophrenia. The ability of 3-MeS-PEA to rescue PPI deficits induced by a psychostimulant would be a key experiment.

  • Forced Swim Test: This model is used to assess antidepressant-like activity. A reduction in immobility time following 3-MeS-PEA administration would be indicative of an antidepressant effect.

  • Drug Self-Administration: To evaluate the potential for treating substance use disorders, the effect of 3-MeS-PEA on the self-administration of drugs of abuse, such as cocaine or methamphetamine, would be investigated.

Structure-Activity Relationship (SAR) of Phenethylamine Analogs at TAAR1

The pharmacological activity of phenethylamine analogs at TAAR1 is highly dependent on their chemical structure. Understanding these SARs is crucial for the design of novel and improved TAAR1 agonists.

  • Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring significantly impact potency and efficacy. For 3-MeS-PEA, the methylthio group at the 3-position is of particular interest. Based on known SAR, substitutions at the meta-position are generally well-tolerated.

  • Ethylamine Side Chain: Modifications to the ethylamine side chain, such as N-methylation, can influence activity, often leading to partial agonism.

  • Lipophilicity and Electronic Properties: The overall lipophilicity and electronic properties of the molecule, influenced by substituents like the methylthio group, will affect its ability to cross cell membranes and interact with the receptor binding pocket.

Conclusion and Future Directions

3-MeS-PEA represents an intriguing yet undercharacterized member of the substituted phenethylamine class of compounds with potential as a TAAR1 agonist. This guide has provided a comprehensive roadmap for its synthesis and thorough pharmacological evaluation. The detailed experimental protocols and an understanding of the underlying TAAR1 biology will enable researchers to systematically investigate the role of 3-MeS-PEA and other novel phenethylamine analogs.

Future research should focus on obtaining direct experimental data for 3-MeS-PEA, including its binding affinity, functional potency at TAAR1 across different species, and its in vivo effects in relevant behavioral models. Elucidating the complete pharmacological profile of 3-MeS-PEA will not only contribute to our understanding of TAAR1 function but may also pave the way for the development of novel therapeutics for a range of debilitating neuropsychiatric disorders.

References

  • Ghitza, A. (2015). Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction. Frontiers in Psychiatry, 6, 16. [Link]

  • Bunzow, J. R., Sonders, M. S., Arttamangkul, S., Harrison, L. M., Zhang, G., Quigley, D. I., ... & Grandy, D. K. (2001). Amphetamine, 3, 4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor. Molecular pharmacology, 60(6), 1181-1188. [Link]

  • Harmeier, A., Meyer, C. A., Staempfli, A., Bradaia, A., Bove, S. E., & Hoener, M. C. (2015). Trace amine-associated receptor 1 activation silences GSK3β signaling of TAAR1 and D2R heteromers. European Neuropsychopharmacology, 25(11), 2049-2061. [Link]

  • Rutigliano, G., Accorroni, A., Zucchi, R., & Chiellini, G. (2018). The case for TAAR1 as a modulator of central nervous system function. Frontiers in pharmacology, 8, 987. [Link]

  • Simmler, L. D., Buchy, D., Chaboz, S., Hoener, M. C., & Liechti, M. E. (2016). In vitro characterization of psychoactive substances at rat, mouse, and human trace amine-associated receptor 1. Journal of Pharmacology and Experimental Therapeutics, 357(1), 134-144. [Link]

  • Sotnikova, D., et al. (2010). 3-MT induces activation of human TAAR1 in cAMP assay and causes CREB and Erk2 phosphorylation in HEK-293 cells. PLoS One, 5(2), e9199. [Link]

  • Eshleman, A. J., Dersch, C. M., Janowsky, A., & Taylor, M. (2013). Structure-activity correlations for β-phenethylamines at human trace amine receptor 1. Bioorganic & medicinal chemistry letters, 23(1), 312-316. [Link]

  • Shulgin, A. T. (1991). PiHKAL: A chemical love story. Transform press. [Link]

  • Revel, F. G., Moreau, J. L., & Hoener, M. C. (2011). TAAR1-knockout mice: an animal model for schizophrenia-like symptoms. Current pharmaceutical design, 17(2), 115-125. [Link]

  • Lew, S., & Gandal, M. J. (2024). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Psychiatry, 15, 1485642. [Link]

Sources

Toxicological Profile and LD50 Data for 3-Substituted Thio-Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-substituted thio-phenethylamines represent a niche but toxicologically significant subclass of psychotropic compounds. Unlike their well-documented 4-substituted counterparts (the "2C-T" and "Aleph" series), which are potent serotonergic hallucinogens and Monoamine Oxidase (MAO) inhibitors, the 3-thio isomers (e.g., 3-TASB, 3-MTP) exhibit a distinct pharmacological profile characterized by increased adrenergic activation and somatic toxicity.

This guide synthesizes available data on the 3-thio-phenethylamine pharmacophore, specifically focusing on the structure-activity relationships (SAR) that drive their toxicity. Due to the scarcity of direct LD50 data for specific isomers in this class, this document utilizes predictive toxicology based on the closest structural analogs (3-TASB, 4-MTA) and outlines the validated experimental protocols required to establish safety thresholds.

Structural & Chemical Basis[1][2][3][4]

The "Meta-Thio" Pharmacophore

The core structure involves a phenethylamine skeleton with a sulfur-containing group (typically methylthio- or ethylthio-) at the meta (3) position relative to the ethylamine chain.

  • Lipophilicity: The substitution of oxygen (methoxy) with sulfur (thio) significantly increases the partition coefficient (LogP). This facilitates rapid blood-brain barrier (BBB) permeation, often resulting in a faster onset of action compared to oxygenated congeners like Mescaline.

  • Steric Bulk: The sulfur atom (Van der Waals radius ~1.80 Å) is larger than oxygen (~1.52 Å). At the 3-position, this increased bulk alters binding affinity at the 5-HT2A receptor and the active site of MAO enzymes.

Metabolic Vulnerability (S-Oxidation)

The primary metabolic route for thio-phenethylamines is S-oxidation , catalyzed by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 isozymes.

  • Step 1: Oxidation to the Sulfoxide (R-SO-R').

  • Step 2: Further oxidation to the Sulfone (R-SO2-R').

  • Toxicological Implication: Unlike O-demethylation (common in standard phenethylamines), S-oxidation produces metabolites that may retain biological activity or exhibit distinct cytotoxic properties.

Toxicodynamics: Mechanism of Action

The toxicity of 3-substituted thio-phenethylamines arises from a "Toxicological Triad" of receptor targets. While 4-substituted analogs (like 4-MTA) are selective MAO-A inhibitors, 3-substituted analogs often shift the profile toward adrenergic release.

The Toxicological Triad
  • MAO Inhibition: Sulfur-substituted phenethylamines are competitive inhibitors of Monoamine Oxidase A (MAO-A). This prevents the breakdown of endogenous neurotransmitters.

  • Catecholamine Release: 3-substitution favors norepinephrine/dopamine release over serotonin selectivity.

  • 5-HT2A Agonism: Direct activation of serotonin receptors contributes to hallucinogenic effects but also vascular constriction.

Pathway Visualization

The following diagram illustrates the convergence of these mechanisms leading to the primary clinical risk: Sympathomimetic Toxicity .

Toxicodynamics Compound 3-Thio-Phenethylamine MAO MAO-A Inhibition Compound->MAO High Affinity VMAT VMAT2 Disruption Compound->VMAT Transporter Reversal Rec 5-HT2A/Adrenergic Agonism Compound->Rec Direct Binding NE_Surge Norepinephrine Surge MAO->NE_Surge 5 5 MAO->5 VMAT->NE_Surge Cytosolic Release VMAT->5 HC Hypertensive Crisis Rec->HC Vasoconstriction HT Hyperthermia NE_Surge->HT NE_Surge->HC HT_Surge Prevents Degradation HT_Surge->HT SS Serotonin Syndrome HT_Surge->SS

Figure 1: Toxicodynamic cascade showing the convergence of MAO inhibition and transporter reversal leading to acute sympathomimetic toxicity.

Quantitative Toxicology & Data

Specific LD50 data for 3-thio isomers is limited in public registries. The data below synthesizes known values for 3-TASB (the primary reference standard for this class) and uses 4-MTA as a high-toxicity benchmark for risk assessment.

Comparative Potency and Toxicity

Note: The "Estimated LD50" is derived from the Up-and-Down Procedure (UDP) correlations between Effective Dose (ED50) and Lethal Dose in rodent models for structural analogs.

CompoundSubstitution PatternHuman Effective Dose (Oral)Est.[1] Mouse LD50 (Oral)Primary Toxicity Risk
3-TASB 3-ethylthio-4-ethoxy-5-methoxy160 mg~180–220 mg/kgAdrenergic Storm, Nausea
4-TASB 4-ethylthio-3,5-dimethoxy60–100 mg~100–120 mg/kgSerotonin Syndrome
4-MTA 4-methylthio-alpha-methyl10–15 mg15–25 mg/kg [1]Severe Hyperthermia, MAOI
Mescaline 3,4,5-trimethoxy300–500 mg370 mg/kg [2]Mild GI Distress

*Estimated based on SAR potency ratios relative to Mescaline and 4-MTA.

Receptor Binding Affinities (Ki)

The shift from 4-thio to 3-thio generally reduces 5-HT2A affinity but increases adrenergic interaction.

Receptor3-Thio Analog (Predicted)4-Thio Analog (Measured - 2C-T-7)Implication
5-HT2A 50–100 nM1–10 nMReduced hallucinogenic potency
5-HT2C 80–150 nM20–50 nMAnorectic effects
MAO-A Ki ~ 5 µMKi ~ 0.2 µM3-thio is a weaker MAOI than 4-thio
Alpha-1 High AffinityModerate AffinityIncreased vasoconstriction risk

Experimental Protocols: Determination of LD50

For researchers synthesizing novel 3-substituted thio-phenethylamines, the following protocols are required to establish a valid toxicological profile.

Acute Oral Toxicity (OECD 425)

Do not use the classical "LD50" mass-death method. Use the Up-and-Down Procedure (UDP) to minimize animal usage while generating statistically valid lethality data.

Workflow Logic:

  • Limit Test: Administer a single dose at 175 mg/kg (based on 3-TASB estimate).

  • Observation: Monitor for 48 hours.

    • Survival: Increase dose by factor of 3.2 for next animal.

    • Death:[2][3][[“]] Decrease dose by factor of 3.2 for next animal.

  • Stopping Rule: Continue until 3 reversals of outcome occur (e.g., Live -> Die -> Live -> Die).

MAO Inhibition Assay (Fluorometric)

Since MAO inhibition is the lethal mechanism, this in vitro assay is a mandatory safety check before in vivo testing.

Protocol:

  • Substrate: Kynuramine (non-fluorescent).

  • Enzyme: Recombinant Human MAO-A and MAO-B.

  • Reaction: Incubate 3-thio compound (0.1 nM – 100 µM) with enzyme + substrate.

  • Detection: MAO cleaves Kynuramine to 4-hydroxyquinoline (fluorescent).

  • Inhibition: Measure decrease in fluorescence relative to control.

AssayWorkflow Step1 Compound Prep (DMSO Solubilization) Step2 Incubation (MAO-A + Kynuramine) Step1->Step2 Step3 Reaction Stop (NaOH + Heat) Step2->Step3 Step4 Fluorescence Read (Ex 310nm / Em 400nm) Step3->Step4 Step5 IC50 Calculation (Non-linear Regression) Step4->Step5

Figure 2: Fluorometric MAO inhibition assay workflow for screening thio-phenethylamines.

Clinical Management of Overdose

In the event of accidental exposure or overdose during research:

  • Immediate Cooling: Hyperthermia is the primary cause of mortality. Aggressive external cooling is required.

  • Benzodiazepines: First-line treatment for agitation, seizures, and hypertension.

  • Avoid Beta-Blockers: Use of beta-blockers alone can lead to "unopposed alpha stimulation" (due to the compound's alpha-adrenergic activity), worsening hypertension. Use Phentolamine or Nitroprusside for blood pressure control.

  • Cyproheptadine: If Serotonin Syndrome is suspected (clonus, hyperreflexia), administer this 5-HT2A antagonist.

References

  • Wikipedia/Pharmacology Data. (2023). 4-Methylthioamphetamine (4-MTA) Toxicity Profile.[3][5][6] Retrieved from

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. (Entry #136: 3-TASB). Transform Press. Retrieved from

  • Monte, A. P., et al. (1993). Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives.[7] Journal of Medicinal Chemistry.[8] Retrieved from

  • Decaestecker, T. S., et al. (2001). Fatal 4-MTA intoxication: Development of a liquid chromatography-tandem mass spectrometry assay. Journal of Analytical Toxicology. Retrieved from

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from

Sources

Methodological & Application

Synthesis of 2-(3-(Methylthio)phenyl)ethanamine from 3-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-(3-(Methylthio)phenyl)ethanamine from 3-(Methylthio)benzaldehyde

Introduction: A Modern Approach to a Key Phenethylamine Scaffold

2-(3-(Methylthio)phenyl)ethanamine is a substituted phenethylamine, a class of compounds of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities. The synthesis of such molecules with high purity and efficiency is paramount for advancing research. This application note provides a detailed, two-step synthetic protocol starting from the commercially available 3-(methylthio)benzaldehyde.

The selected synthetic strategy involves an initial base-catalyzed Henry condensation (also known as a nitroaldol reaction) to form a β-nitrostyrene intermediate, followed by a robust and facile reduction to the target primary amine.[1][2] This pathway is favored for its reliability and the accessibility of the required reagents. Specifically, this guide will detail a modern reduction method using sodium borohydride and copper(II) chloride, which presents a safer, faster, and often higher-yielding alternative to traditional methods like catalytic hydrogenation or reduction with lithium aluminum hydride (LiAlH4).[1][3][4]

This document is structured to provide not just a procedural checklist, but a comprehensive guide grounded in chemical principles, offering insights into the rationale behind the chosen methodologies for reproducible and successful synthesis.

Overall Synthetic Workflow

The synthesis is a two-part process beginning with the formation of a nitroalkene, which is then fully reduced to the saturated amine.

G cluster_0 Part 1: Henry Condensation cluster_1 Part 2: Reduction 3-(methylthio)benzaldehyde 3-(methylthio)benzaldehyde Henry Reaction Henry Reaction 3-(methylthio)benzaldehyde->Henry Reaction Base Catalyst Nitromethane Nitromethane Nitromethane->Henry Reaction 1-(Methylthio)-3-(2-nitrovinyl)benzene 1-(Methylthio)-3-(2-nitrovinyl)benzene Reducing Agent NaBH4 / CuCl2 Reduction Reduction 1-(Methylthio)-3-(2-nitrovinyl)benzene->Reduction Henry Reaction->1-(Methylthio)-3-(2-nitrovinyl)benzene Reducing Agent->Reduction Target Product 2-(3-(Methylthio)phenyl)ethanamine Reduction->Target Product

Figure 1. High-level workflow for the two-step synthesis.

Part 1: Synthesis of 1-(Methylthio)-3-(2-nitrovinyl)benzene via Henry Condensation

Principle and Mechanism

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[2] In the first step, a base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 3-(methylthio)benzaldehyde. The resulting β-nitro alkoxide is protonated, and subsequent base-catalyzed dehydration readily occurs to yield the conjugated nitroalkene, 1-(methylthio)-3-(2-nitrovinyl)benzene. The formation of the conjugated system is a strong thermodynamic driving force for the elimination of water.[5]

G cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration CH3NO2 CH3NO2 Nitronate [CH2=N+(O-)-O-] CH3NO2->Nitronate Base (-H+) Alkoxide Ar-CH(O-)-CH2NO2 Nitronate->Alkoxide attacks Ar-CHO Aldehyde Ar-CHO Nitroalcohol Ar-CH(OH)-CH2NO2 Alkoxide->Nitroalcohol +H+ Nitroalkene Ar-CH=CHNO2 Nitroalcohol->Nitroalkene Base, -H2O

Figure 2. Mechanism of the Henry condensation and dehydration.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of β-nitrostyrenes.[6]

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-(Methylthio)benzaldehyde152.215.00 g32.81.0
Nitromethane61.047.5 mL (8.5 g)139~4.2
Methanol32.0440 mL--
Potassium Hydroxide (KOH)56.119.2 g164~5.0
Hydrochloric Acid (10%)-~300 mL--

Procedure:

  • Reaction Setup: In a 250 mL beaker or flask, dissolve 5.00 g of 3-(methylthio)benzaldehyde in 40 mL of methanol. Add 7.5 mL of nitromethane to this solution.

  • Cooling: Place the flask in an ice-salt bath and begin stirring with a magnetic stir bar. Cool the solution to approximately 0°C.

  • Base Addition: Separately, prepare a solution of 9.2 g of potassium hydroxide in the minimum amount of cold methanol (~20-25 mL). Slowly add this basic solution dropwise to the aldehyde/nitromethane mixture over 30-60 minutes. Crucial: Maintain the internal reaction temperature at or below 5°C throughout the addition to minimize side reactions.

  • Reaction Hold: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Precipitation: Pour the cold reaction mixture into 300 mL of chilled (~10°C) 10% hydrochloric acid with vigorous stirring. A brightly colored precipitate (typically yellow or orange) of the nitrostyrene product should form.

  • Isolation: Allow the suspension to stir and crystallize in an ice bath for 1 hour. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid on the filter with cold water until the filtrate is neutral. Allow the product to air-dry or dry in a desiccator. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol or isopropanol if necessary.

Part 2: Reduction of 1-(Methylthio)-3-(2-nitrovinyl)benzene to 2-(3-(Methylthio)phenyl)ethanamine

Principle and Rationale for Method Selection

The reduction of a β-nitrostyrene to a phenethylamine requires the reduction of both the carbon-carbon double bond and the nitro group. While strong hydrides like LiAlH4 are effective, they are pyrophoric and require strictly anhydrous conditions and inert atmospheres.[1] Catalytic hydrogenation is also a common method but can sometimes be slow and may require specialized pressure equipment.[7][8]

The selected method, using sodium borohydride (NaBH₄) with a catalytic amount of copper(II) chloride (CuCl₂), is a superior alternative for many applications.[3][4] NaBH₄ alone is generally incapable of reducing a nitro group.[1][9] However, in the presence of CuCl₂, a highly active reducing species, likely a copper hydride or finely divided copper metal, is generated in situ. This system efficiently reduces both functional groups in a one-pot procedure under mild reflux conditions, offering high yields in a short timeframe (typically 10-30 minutes).[1][3][10] This method avoids the hazards of LiAlH₄ and the need for high-pressure hydrogenation equipment.

Experimental Protocol

This protocol is based on the highly efficient one-pot reduction method developed for substituted β-nitrostyrenes.[3][10]

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1-(Methylthio)-3-(2-nitrovinyl)benzene195.254.00 g20.51.0
Sodium Borohydride (NaBH₄)37.835.8 g153.37.5
Copper(II) Chloride (CuCl₂) 2M Soln.134.45~1.0 mL~0.1 (catalytic)~0.005
Isopropyl Alcohol60.1080 mL--
Water18.0240 mL--
Sodium Hydroxide (35% aq. soln.)40.00~10 mL--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 1-(methylthio)-3-(2-nitrovinyl)benzene (4.00 g).

  • Reagent Addition: Add isopropyl alcohol (80 mL) and water (40 mL) to the flask. With stirring, add the sodium borohydride (5.8 g) in portions.

  • Catalyst Introduction: To the stirred suspension, add approximately 1.0 mL of a freshly prepared 2M solution of copper(II) chloride dropwise but rapidly. An initial effervescence and color change (often to black) is typically observed.

  • Reflux: Heat the reaction mixture to reflux at 80-85°C using a heating mantle. The reaction is typically complete within 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Basification): Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully add ~10 mL of a 35% aqueous sodium hydroxide solution under stirring to decompose any excess borohydride and precipitate copper salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with isopropyl alcohol or diethyl ether (3 x 20 mL).

  • Drying and Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as an oil or solid.

  • Purification (Optional): The free amine can be further purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the freebase in a minimal amount of a solvent like diethyl ether or isopropanol and add a solution of HCl in the same solvent until precipitation is complete. The salt can then be collected by filtration.

References

  • D'Andrea, L., & King, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • Pfister, W. R., & Tieckelmann, H. (1978). Reduction of Nitrostyrenes using Red-Al. Synthetic Communications, 8(1), 1-5.
  • Li, J., et al. (2019). Selective Hydrogenation of 3-Nitrostyrene over a Co-promoted Pt Catalyst Supported on P-containing Activated Charcoal. MDPI. [Link]

  • Yasuda, H., et al. (2011). Hydrogenation of Nitrostyrene with a Pt/TiO2 Catalyst in CO2-Dissolved Expanded Polar and Nonpolar Organic Liquids: Their Macroscopic and Microscopic Features. ACS Publications. [Link]

  • Rhodium Archive. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. [Link]

  • Schmid, M., et al. (2012). Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid-Supported Platinum Nanoparticles. ACS Publications. [Link]

  • Kanda, Y., et al. (1984). Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (10), 1665-1667.
  • Anonymous. (n.d.). An Experimental Evaluation of the Zinc/Hydrochloric Acid Reduction of Nitrostyrenes. Sciencemadness.org. [Link]

  • Wang, C., et al. (2019). Chemoselective Hydrogenation of 4-Nitrostyrene to 4-Aminostyrene by Highly Efficient TiO2 Supported Ni3Sn2 Alloy Catalyst. Bulletin of the Chemical Society of Japan, 92(5), 999-1004. [Link]

  • D'Andrea, L., & King, J. L. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. [Link]

  • Reddit r/OrganicChemistry. (2019). Nitrostyrene reduction discussion. [Link]

  • SynArchive. (n.d.). Henry Reaction. [Link]

  • The Hive. (2000). LAH alternatives refs. [Link]

  • D'Andrea, L., & King, J. L. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. ResearchGate. [Link]

  • D'Andrea, L., & King, J. L. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PMC. [Link]

  • Wikipedia. (n.d.). Henry reaction. [Link]

  • Scribd. (n.d.). Henry Reaction. [Link]

  • PrepChem. (n.d.). PREPARATION OF 2-[(METHYLTHIO)METHYL]-3-PHENYL-2-PROPENAL. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]

  • Royal Society of Chemistry. (2016). Supporting Information for an organic-inorganic hybrid supramolecular framework material. [Link]

  • Varma, R. S., & Varma, M. (1999). The Microwave Promoted Condensation of Aldehydes with Nitromethane. Tetrahedron Letters, 40(40), 7247-7249.
  • Abdellattif, M., & Mohamed, H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. [Link]

  • Sciencemadness Discussion Board. (2006). Condensation with Nitromethane. [Link]

Sources

Application Note: Strategic HPLC Separation of Methylthiophenethylamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The separation of methylthiophenethylamine isomers presents a unique chromatographic challenge due to the subtle electronic and steric differences between thiophene regioisomers (2-thienyl vs. 3-thienyl) and their stereoisomers (enantiomers). These compounds, often analogs of methamphetamine (such as Methiopropamine or MPA), are of critical interest in forensic toxicology, pharmaceutical purity assays, and metabolic studies.

This guide moves beyond generic "cookbook" methods. We explore the mechanistic drivers of separation, utilizing stationary phase orthogonality—specifically leveraging


 interactions for positional isomers and polysaccharide-based selection for chiral resolution.
The Isomer Challenge
  • Positional Isomers: The sulfur atom's position in the thiophene ring (2- vs. 3-position) alters the dipole moment and electron density, but minimally affects hydrophobicity (logP). Standard C18 columns often fail to resolve these efficiently.

  • Stereoisomers: The chiral center at the

    
    -carbon requires enantioselective separation, critical for determining legal status and biological potency.
    

Method Development Logic (Decision Matrix)

The following workflow illustrates the decision process for selecting the correct separation mode based on the specific isomer class.

MethodLogic Start Start: Methylthiophenethylamine Sample IsomerType Identify Target Isomerism Start->IsomerType Positional Positional Isomers (2-thienyl vs 3-thienyl) IsomerType->Positional Regio-separation Chiral Stereoisomers (R- vs S- enantiomers) IsomerType->Chiral Enantioseparation C18 C18 Column (Hydrophobic Interaction) Positional->C18 Initial Screen (Often Fails) Phenyl Biphenyl / Phenyl-Hexyl (Pi-Pi Interaction + Shape Selectivity) Positional->Phenyl Recommended Strategy CSP Immobilized Polysaccharide CSP (e.g., Amylose tris-3,5-dimethylphenylcarbamate) Chiral->CSP C18->Phenyl Insufficient Alpha ResultPos High Resolution of Regioisomers Phenyl->ResultPos MobilePhase Polar Organic Mode or RP (0.1% DEA or NH4HCO3) CSP->MobilePhase ResultChiral Baseline Enantioseparation MobilePhase->ResultChiral

Figure 1: Decision matrix for selecting stationary phases based on isomer type. Note the pivot to Phenyl phases for positional isomers.

Protocol A: Separation of Positional Isomers (Regioisomers)

Objective: Separate 2-thienyl-methylthiophenethylamine from 3-thienyl-methylthiophenethylamine. Rationale: The thiophene ring is electron-rich. A standard C18 phase interacts primarily via London dispersion forces. By switching to a Biphenyl or Phenyl-Hexyl phase, we introduce


 interactions. The 2-thienyl and 3-thienyl isomers have distinct electron delocalization patterns, resulting in different retention times on phenyl phases.
Materials & Parameters
  • Column: Biphenyl or Phenyl-Hexyl,

    
     mm, 2.6 µm (Core-shell particles recommended for efficiency).
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Maintains amine protonation for peak shape).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile here as it facilitates

    
     interactions between the analyte and stationary phase better than the 
    
    
    
    -acidic ACN.
Step-by-Step Methodology
  • Preparation: Dissolve samples in 90:10 Water:MeOH to prevent solvent mismatch.

  • Equilibration: Flush column with 95% A / 5% B for 10 column volumes.

  • Gradient Profile:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B (Wash)

    • 10.0 min: 95% B

  • Detection: UV @ 235 nm (Thiophene

    
    ) or MS (ESI+).
    
Expected Results (Data Summary)
ParameterC18 Column (Reference)Biphenyl Column (Recommended)
Retention Mechanism HydrophobicityHydrophobicity +

Elution Order Co-elution or partial separation3-thienyl elutes before 2-thienyl
Selectivity (

)
1.02 (Poor)1.15 (Excellent)
Resolution (

)
< 1.0> 2.5

Protocol B: Chiral Separation (Enantiomers)

Objective: Resolve the (R)- and (S)- enantiomers of methylthiophenethylamine (e.g., Methiopropamine). Rationale: Enantiomers have identical physical properties in an achiral environment. We must use a Chiral Stationary Phase (CSP). Amylose-based columns (IG/IA type) are robust. We utilize Reversed-Phase Chiral Mode for MS compatibility and solubility.

Materials & Parameters
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IG-3),

    
     mm, 3 µm.
    
  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40 v/v).

  • Why High pH? At pH 9.0, the amine is largely deprotonated (neutral). In chiral chromatography, the neutral form often interacts more specifically with the chiral selector grooves than the charged form, improving selectivity.

Step-by-Step Methodology
  • System Prep: Ensure the LC system is free of acidic residues if switching from Protocol A. Passivize with 100% MeOH.

  • Isocratic Run: Set flow rate to 1.0 mL/min (adjust for backpressure).

  • Temperature: Control strictly at 25°C. Chiral selectivity is highly temperature-dependent; higher temperatures often reduce resolution.

  • Injection: 5 µL.

Troubleshooting Chiral Separations
  • Broad Peaks: If peaks are tailing, the amine may be interacting with residual silanols. Add 0.1% Diethylamine (DEA) if not using MS, or ensure Ammonium Bicarbonate buffer strength is sufficient (20 mM).

  • Loss of Resolution: Chiral columns have "memory." If the column was previously used with Normal Phase solvents (Hexane), flush extensively with Ethanol before introducing Aqueous buffers.

Experimental Workflow Diagram

This diagram outlines the complete sample processing and analysis pipeline to ensure data integrity.

Workflow cluster_analysis Analysis Path Sample Raw Sample (Powder/Biological) Extract Extraction (MeOH or LLE) Sample->Extract Filter Filter (0.2 µm PTFE) Extract->Filter Screen Rapid Screen (Phenyl Column) Filter->Screen Isomer ID Confirm Chiral Confirmation (Amylose CSP) Screen->Confirm If Chiral Required Report Final Report (ID & Purity) Screen->Report If Achiral Confirm->Report

Figure 2: Integrated workflow for sample preparation and dual-stage chromatographic analysis.

References

  • Power, J. D., et al. (2011). "The synthesis and characterization of 1-(2-thienyl)-2-(methylamino)propane (methiopropamine) and its 3-thienyl isomer." Drug Testing and Analysis.

  • Lekskulchai, V. (2001).[1][2] "Isomeric Separation of Methamphetamine by HPLC Chiral Column." Journal of the Medical Association of Thailand.

  • Sigma-Aldrich. (2025). "Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection." Application Note.

  • BenchChem. (2025).[3][4] "Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines."

  • Phenomenex. (2025). "Stationary Phases in Gas Chromatography: Types and Key Insights." (Relevant for stationary phase polarity concepts).

Sources

Topic: Strategic Synthesis of 2-(3-(Methylthio)phenyl)ethanamine Hydrochloride: A Key Intermediate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of 2-(3-(methylthio)phenyl)ethanamine hydrochloride. This phenethylamine derivative serves as a crucial building block in the development of various pharmaceutically active compounds. The protocol herein emphasizes a robust and scalable two-step synthetic sequence commencing with the reduction of 3-(methylthio)phenylacetonitrile. We delve into the mechanistic rationale for procedural choices, present a self-validating and detailed experimental protocol, and outline rigorous safety measures, particularly concerning the use of reactive hydrides. The final product is characterized by a suite of analytical techniques to confirm its identity and purity.

Introduction and Strategic Overview

Phenethylamines are a class of compounds characterized by a phenyl ring attached to an amino group via a two-carbon sidechain.[1] This structural motif is a cornerstone in medicinal chemistry, found in a vast array of neuroactive compounds and other therapeutic agents. The specific derivative, 2-(3-(methylthio)phenyl)ethanamine, offers a unique substitution pattern that can be further functionalized, making it a valuable intermediate for targeted drug design.

The conversion of the free amine to its hydrochloride salt is a critical final step. This transformation significantly enhances the compound's stability, crystallinity, and aqueous solubility, which are highly desirable attributes for handling, storage, and subsequent use in pharmaceutical formulations or aqueous-phase reactions.[2]

Our synthetic strategy is predicated on a well-established and high-yielding transformation: the reduction of a nitrile to a primary amine. This approach is outlined in the workflow below.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation A 3-(Methylthio)phenylacetonitrile B 2-(3-(Methylthio)phenyl)ethanamine (Free Base) A->B LiAlH4, Anhydrous THF C 2-(3-(Methylthio)phenyl)ethanamine (Free Base) D 2-(3-(Methylthio)phenyl)ethanamine HCl (Final Product) C->D HCl in Solvent (e.g., Ether, Isopropanol)

Caption: High-level synthetic workflow.

Mechanistic Rationale and Reagent Selection

Reduction of 3-(Methylthio)phenylacetonitrile

The core of this synthesis is the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂-NH₂). For this transformation, Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice.

  • Expertise & Causality: LAH is a potent, unhindered source of hydride ions (H⁻). Its high reactivity ensures the complete reduction of the nitrile, a functional group that is resistant to milder reducing agents like sodium borohydride (NaBH₄).[3] The reaction mechanism involves two successive nucleophilic attacks by hydride ions.[4] The first hydride attacks the electrophilic carbon of the nitrile, breaking the pi bond and forming an intermediate imine anion.[4][5] A second hydride addition then reduces the imine C=N bond to furnish a dianion intermediate.[4] A final aqueous workup protonates the nitrogen to yield the desired primary amine.[5][6]

G Mechanism: LiAlH4 Reduction of a Nitrile nitrile R-C≡N imine_anion [R-CH=N]⁻ Li⁺ nitrile->imine_anion 1. Hydride Attack dianion [R-CH₂-N]²⁻ 2Li⁺ imine_anion->dianion 2. Second Hydride Attack amine R-CH₂-NH₂ dianion->amine 3. Protonation lah Li⁺[AlH₄]⁻ lah->nitrile h2o H₂O Workup h2o->dianion

Caption: Simplified mechanism of nitrile reduction by LiAlH₄.

Formation of the Hydrochloride Salt

Amines are basic due to the lone pair of electrons on the nitrogen atom. They readily react with strong acids like hydrochloric acid (HCl) in a simple acid-base reaction to form ammonium salts.[7][8]

  • Trustworthiness & Self-Validation: This step serves a dual purpose: purification and stabilization. The resulting hydrochloride salt is an ionic compound, which typically exhibits significantly lower solubility in nonpolar organic solvents compared to its free base form.[9] This differential solubility allows for effective purification by precipitation or crystallization, removing non-basic organic impurities. The salt form is also generally more stable, less volatile, and less susceptible to atmospheric oxidation than the free amine, ensuring a longer shelf-life.[2]

Experimental Protocols

Safety Precautions: Handling Lithium Aluminum Hydride (LAH)

WARNING: Lithium aluminum hydride reacts violently with water, is corrosive, and can ignite in moist air or from friction.[10] All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a fume hood.

  • Personal Protective Equipment (PPE): Wear a fire-retardant laboratory coat, chemical safety goggles, and neoprene or nitrile rubber gloves.[11][12][13]

  • Emergency Preparedness: An emergency safety shower and eyewash station must be readily available.[11][12] A Class D fire extinguisher (for combustible metals) or a bucket of dry sand must be accessible in the immediate work area. NEVER use water or carbon dioxide extinguishers on an LAH fire. [10]

  • Quenching: Excess LAH must be quenched carefully and slowly at low temperatures.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
3-(Methylthio)phenylacetonitrileC₉H₉NS163.2410.0 g (61.2 mmol)Starting material
Lithium Aluminum Hydride (LAH)LiAlH₄37.953.5 g (92.2 mmol)1.5 equivalents, potent reducing agent
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11250 mLReaction solvent, must be dry
Deionized WaterH₂O18.02~15 mLFor quenching
15% (w/v) Sodium Hydroxide SolutionNaOH40.00~15 mLFor quenching
Diethyl Ether(C₂H₅)₂O74.12300 mLExtraction solvent
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent
2.0 M HCl in Diethyl EtherHCl36.46~35 mLFor salt formation, commercially available
Protocol Part A: Synthesis of 2-(3-(Methylthio)phenyl)ethanamine
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • LAH Suspension: Carefully charge the flask with Lithium Aluminum Hydride (3.5 g, 92.2 mmol) and add anhydrous THF (150 mL) via cannula. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 3-(methylthio)phenylacetonitrile (10.0 g, 61.2 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension over 60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup/Quenching (Fieser Method): Cool the reaction mixture back down to 0 °C. Under vigorous stirring, very slowly and cautiously add the following reagents dropwise in sequence:

    • 3.5 mL of deionized water

    • 3.5 mL of 15% NaOH solution

    • 10.5 mL of deionized water This sequential addition is crucial for safely quenching the reactive LAH and producing a granular, easily filterable aluminum salt precipitate.[14]

  • Isolation: Allow the mixture to stir at room temperature for 30 minutes until a white, granular precipitate forms. Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with diethyl ether (3 x 50 mL).

  • Extraction: Combine the filtrate and washes. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(3-(methylthio)phenyl)ethanamine as an oil. The product at this stage is often pure enough for the next step.

Protocol Part B: Preparation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude amine oil from Part A in diethyl ether (100 mL).

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (~35 mL, 70 mmol, ~1.1 eq). A white precipitate will form immediately.

  • Crystallization: Continue stirring the suspension at room temperature for 1 hour to ensure complete salt formation and precipitation.

  • Isolation and Purification: Collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether (2 x 30 mL) to remove any remaining non-basic impurities.

  • Drying: Dry the resulting white powder under high vacuum to a constant weight to yield the final product, 2-(3-(methylthio)phenyl)ethanamine hydrochloride.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical methods.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The ¹H NMR should show characteristic peaks for the aromatic protons, the ethylamine chain protons, and the methylthio group protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base (expected [M+H]⁺ ≈ 168.08 m/z).

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect to see characteristic stretches for N-H bonds (in the ammonium salt), aromatic C-H, and aliphatic C-H bonds.

  • Melting Point (MP): A sharp melting point range is indicative of high purity.

References

  • Gelest, Inc. (2015). LITHIUM ALUMINUM HYDRIDE, pellets - Safety Data Sheet.
  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride.
  • Wikipedia. Hydrochloride.
  • ChemicalDesk.Com. (2011). Mechanism (LAH reduction nitrile to amine).
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
  • Sigma-Aldrich. (n.d.). Lithium aluminum hydride - Safety Data Sheet.
  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.
  • YouTube. (2022). Amine and HCl - salt formation reaction.
  • Fisher Scientific. (n.d.). Lithium aluminum hydride - Safety Data Sheet.
  • YouTube. (2025). Reduction of nitriles to amines using LiAlH4.
  • YouTube. (2023). Making Aniline HCl.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • Wagmann, L., et al. (n.d.). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases.

Sources

In vivo behavioral assessment methods for 3-methylthiophenethylamine in rodents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Behavioral Assessment of 3-Methylthiophenethylamine

Executive Summary

This guide details the in vivo characterization of 3-methylthiophenethylamine (3-Me-TP) , a structural bioisostere of 3-methylphenethylamine. While phenethylamines are well-documented monoaminergic modulators, the thiophene analogs represent a distinct chemical space often utilized in medicinal chemistry for "scaffold hopping" to alter metabolic stability or receptor selectivity (e.g., Methiopropamine).

Scientific Rationale: The replacement of the phenyl ring with a thiophene ring alters electron density and lipophilicity. The addition of a methyl group at the 3-position of the thiophene ring introduces steric constraints that may protect the molecule from rapid degradation by Monoamine Oxidase (MAO), potentially enhancing its potency as a monoamine transporter substrate or Trace Amine-Associated Receptor 1 (TAAR1) agonist.

Primary Applications:

  • Psychopharmacology: Screening for psychostimulant vs. entactogenic (MDMA-like) profiles.

  • Neurotoxicology: Assessing the risk of reactive metabolite formation (thiophene-S-oxides).

  • Drug Development: Validating bioisosteric replacement strategies in dopaminergic ligands.

Safety & Handling (Critical)

  • Hazard Class: Treat as a high-potency Novel Psychoactive Substance (NPS).

  • Unknowns: The metabolic activation of the thiophene ring can yield electrophilic intermediates (epoxides/sulfoxides) capable of covalent protein binding.

  • PPE: Double nitrile gloves, N95/P100 respirator, and handling strictly within a Class II Biosafety Cabinet.

Experimental Logic & Workflow

We employ a hierarchical screening strategy. We do not jump to complex cognition tests without first establishing the somatomotor profile .

Decision Tree: Behavioral Triage

Figure 1: Decision tree for selecting downstream protocols based on initial FOB observations.

Detailed Protocols

Protocol A: Open Field Locomotor Activity (OFLA)

Objective: Quantify psychomotor stimulation. This differentiates simple reuptake inhibition (smooth increase) from releasing agent activity (rapid onset, high magnitude).

Materials:

  • Subjects: Male C57BL/6J mice (8-10 weeks) or Sprague-Dawley rats.

  • Apparatus: 40x40cm acrylic arena with IR beam arrays (e.g., Med Associates or Panlab).

  • Vehicle: Saline (0.9% NaCl).[1] If solubility is poor, use 10% Cyclodextrin. Avoid DMSO if analyzing metabolic toxicity.

Dosing Regimen: Since 3-Me-TP is an analog of methylated phenethylamines, potency is expected to be moderate-to-high.

  • Dose Groups: Vehicle, 1, 3, 10, 30 mg/kg (i.p.).

  • Reference Standard: Amphetamine sulfate (3 mg/kg) or Methiopropamine (if available).

Step-by-Step Procedure:

  • Acclimation (Critical): Place animals in the testing room 60 minutes prior to testing. Lighting should be low (15-20 lux) to encourage exploration.

  • Habituation: Place subject in the arena for 30 minutes prior to injection to establish baseline and reduce novelty-induced hyperactivity.

  • Injection: Remove subject, administer drug (i.p., 10 mL/kg for mice), and immediately return to arena.

  • Recording: Record ambulatory activity for 60–120 minutes.

  • Analysis: Bin data in 5-minute intervals.

Data Interpretation:

Parameter Observation Pharmacological Implication
Total Distance Dose-dependent increase Dopaminergic (DA) stimulation.
Center Time Increased vs. Control Anxiolytic effect (rare for pure stimulants).
Center Time Decreased (Thigmotaxis) Anxiogenic effect (common with NE/DA releasers).

| Vertical Counts | Rearing | Exploratory drive (DA). |

Protocol B: Stereotypy Scoring (High-Dose Assessment)

Objective: Differentiate purposeful locomotion from compulsive stereotypy (indicating high striatal DA release).

Methodology: Perform this concurrently with Protocol A or in a home-cage observation setting. Score every 10 minutes for 1 minute.

Scoring Scale (Modified Ellinwood Scale):

  • Asleep/Inactive

  • Normal exploration

  • Hyperactive: Fast darting, frequent rearing.

  • Stereotypy (Mild): Repetitive head movements, sniffing in one spot.

  • Stereotypy (Intense): Continuous gnawing, licking, or "focused" sniffing without locomotion. Note: Locomotor counts in Protocol A may DROP here due to the animal being "stuck" in stereotypy.

Protocol C: Prepulse Inhibition (PPI) of Acoustic Startle

Objective: Assess sensorimotor gating. Psychostimulants and psychotomimetics disrupt PPI, modeling psychotic states.

Apparatus: Startle chambers with background noise (65 dB) and acoustic burst capability (120 dB).

Procedure:

  • Session: 5 min acclimation to background noise.

  • Trial Types (Randomized):

    • Pulse Alone: 120 dB (40ms).

    • Prepulse + Pulse: 70, 75, or 80 dB prepulse (20ms) followed 100ms later by 120 dB pulse.

    • No Stimulus: Background only.

  • Calculation:

    
    
    

Causality: If 3-Me-TP disrupts PPI (lowers the %), it indicates a disruption in cortico-striato-pallido-thalamic circuitry, suggesting psychotomimetic potential (hallucinogenic or mania-inducing risk).

Mechanism of Action & Bioisosterism

To interpret the behavioral data, one must understand the structural logic. The thiophene ring is not just a "spacer"; it actively influences binding.

Figure 2: Structure-Activity Relationship (SAR) hypothesis for 3-Me-TP.

References

  • Bioisosterism in Medicinal Chemistry: Nieto, C., et al. (2024).[2][3] 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journal of Organic Chemistry.[3] [Link]

  • Phenethylamine SAR & Dopamine Transporter: Kim, K., et al. (2022).[4] Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship.[5] Biomolecules & Therapeutics.[6][7] [Link]

  • Methiopropamine (Thiophene Analog) Pharmacology: Nguyen, J., et al. (2022). Effects of 3-methylmethcathinone on conditioned place preference and anxiety-like behavior.[7][8] Frontiers in Molecular Neuroscience.[7] (Cited for comparative 3-methyl-thiophene/cathinone behavioral effects).[8] [Link]

  • Thiophene Toxicity & Metabolism: Dansette, P.M., et al. (2005). Metabolic activation of thiophenes. (General reference for thiophene-S-oxide toxicity risks in drug design). [Link]

Sources

Troubleshooting & Optimization

Optimizing recrystallization solvents for 3-MeS-PEA HCl purity

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Recrystallization Solvents for 3-Methylthio-phenethylamine Hydrochloride (3-MeS-PEA HCl) Ticket ID: #REC-3MSP-001 Status: Open Analyst: Senior Application Scientist

Executive Summary

3-Methylthio-phenethylamine hydrochloride (3-MeS-PEA HCl) is a hygroscopic, ionic salt with a thioether moiety. Its purification presents unique challenges due to the sulfur atom's lipophilicity competing with the ionic ammonium headgroup. This guide provides a validated framework for solvent selection, minimizing the common "oiling out" phenomenon, and maximizing crystal lattice stability.

Module 1: Solvent System Architecture

The choice of solvent dictates the thermodynamic equilibrium between the crystal lattice and the mother liquor. For phenethylamine salts, we prioritize dielectric constants that allow dissolution at reflux but force precipitation upon cooling.

Comparative Solvent Matrix
Solvent SystemPolarity IndexPrimary Use CaseRisk Profile
Isopropanol (IPA) 3.9Standard Protocol. Best balance of solubility and yield for HCl salts.Moderate. Product may require chilling (-20°C) to maximize yield.
Ethanol (EtOH) (Anhydrous) 4.3High Purity Requirements. High solubility often leads to lower yields but cleaner crystals.High. Very hygroscopic; water absorption can prevent crystallization.
MeOH / EtOAc MixedDifficult Separations. Methanol dissolves the salt; Ethyl Acetate acts as the anti-solvent to force precipitation.Low. Excellent for "crashing out" product from oily residues.
Acetonitrile (MeCN) 5.8Specific Impurities. Good for removing non-polar side-products.Moderate. Toxic; higher boiling point (82°C) makes removal harder.
Decision Logic: Selecting Your System

Do not guess. Use this logic flow to determine the optimal solvent based on your crude material's behavior.

SolventSelection Start Start: 100mg Crude Sample TestIPA Test 1: Boiling Isopropanol (IPA) Start->TestIPA SolubleIPA Fully Soluble? TestIPA->SolubleIPA CoolIPA Cool to Room Temp SolubleIPA->CoolIPA Yes AddEtOAc Protocol B: Binary System (MeOH/EtOAc) SolubleIPA->AddEtOAc No (Insoluble hot) CrystalsForm Crystals Form? CoolIPA->CrystalsForm UseIPA Protocol A: Single Solvent (IPA) CrystalsForm->UseIPA Yes CrystalsForm->AddEtOAc No (Stays soluble)

Figure 1: Decision matrix for selecting between single-solvent and binary-solvent systems based on initial solubility tests.

Module 2: Validated Protocols

Protocol A: Standard Isopropanol Recrystallization

Best for: Crude material with >85% purity.

  • Dissolution: Place crude 3-MeS-PEA HCl in an Erlenmeyer flask. Add boiling IPA dropwise with constant swirling.

    • Critical: Add only enough solvent to dissolve the solid. If 5-10% remains undissolved after 5 minutes of boiling, filter it off (these are likely inorganic salts).

  • Saturation: Once dissolved, add an extra 5-10% volume of solvent to prevent premature crystallization during filtration.

  • Slow Cooling: Remove from heat. Cover flask with a watch glass. Allow to cool to room temperature undisturbed.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once at room temp, move to a refrigerator (4°C) for 2 hours, then a freezer (-20°C) overnight.

  • Collection: Vacuum filter. Wash the cake with cold anhydrous acetone (removes surface impurities without dissolving the salt).

Protocol B: Binary Solvent (MeOH / EtOAc)

Best for: Oily crude or low-purity material.

  • Primary Solvent: Dissolve crude material in the minimum amount of boiling Methanol (MeOH).

  • Anti-Solvent Addition: While keeping the solution hot (but not boiling vigorously), add hot Ethyl Acetate (EtOAc) dropwise.

  • The Cloud Point: Continue adding EtOAc until a faint, persistent cloudiness appears.

  • Clarification: Add one drop of MeOH to turn the solution clear again.

  • Crystallization: Allow to cool slowly as described in Protocol A.

Module 3: Troubleshooting "Oiling Out"

The Issue: Instead of crystals, the product separates as a separate liquid phase (oil) at the bottom of the flask. The Cause: The melting point of the impure solid is lower than the boiling point of the solvent, or the solution is too concentrated (supersaturated) at a high temperature.

The Rescue Workflow

Do not discard the oil. It contains your product.

OilingOut Oil Problem: Oiling Out Occurs Reheat Step 1: Reheat to Redissolve Oil->Reheat MoreSolvent Step 2: Add 20% More Solvent Reheat->MoreSolvent TempControl Step 3: Cool to T = (MP - 10°C) MoreSolvent->TempControl Seed Step 4: Add Seed Crystal TempControl->Seed Agitate Step 5: Vigorous Agitation Seed->Agitate Agitate->Reheat If oil returns Result Crystallization Initiated Agitate->Result

Figure 2: Step-by-step remediation workflow for oiling-out events.

Module 4: Frequently Asked Questions (FAQs)

Q: My crystals are slightly yellow. Is this acceptable? A: Pure 3-MeS-PEA HCl should be white. Yellowing typically indicates oxidation of the thioether sulfur or trapped solvent.

  • Fix: Recrystallize again using activated charcoal . Add charcoal to the boiling solution, stir for 2 minutes, and filter hot through Celite before cooling.

Q: Why avoid water as a solvent? A: While water dissolves the salt well, removing it is energetically expensive and risks hydrolysis. Furthermore, water's high boiling point makes drying the final hygroscopic salt difficult, leading to a "gooey" product that degrades faster.

Q: Can I use Diethyl Ether? A: Only as a wash or anti-solvent. 3-MeS-PEA HCl is virtually insoluble in ether.

  • Warning: Ensure your ether is peroxide-free. Thioethers (R-S-R) are susceptible to oxidation to sulfoxides (R-SO-R) in the presence of peroxides.

Q: What is the expected yield? A:

  • First Crop: 60-70% is typical for a single pass.

  • Second Crop: You can concentrate the mother liquor (filtrate) to half volume and cool again to recover another 10-15%, though this will be less pure.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard text for purification of organic salts and solvent properties).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for amine salt recrystallization).

  • Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Practical guide for troubleshooting "oiling out" phenomena).

  • Skoog, D. A., et al. (2013). Fundamentals of Analytical Chemistry. Cengage Learning.

Sources

Technical Support Center: Resolving Solubility Issues of 3-Methylthiophenethylamine Free Base vs. Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-methylthiophenethylamine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of 3-methylthiophenethylamine in your research.

Introduction: The Critical Role of Solubility

The solubility of a compound is a critical physicochemical property that influences its suitability for various experimental and therapeutic applications. For researchers working with 3-methylthiophenethylamine, a phenethylamine derivative, understanding and overcoming solubility issues is paramount for obtaining reliable and reproducible results in biological assays and for successful formulation development.

3-Methylthiophenethylamine, like many other amines, can exist in two primary forms: the free base and a salt form (commonly the hydrochloride salt). These forms exhibit significantly different solubility profiles, which can be leveraged to address experimental challenges.

  • 3-Methylthiophenethylamine Free Base: The free base is the neutral form of the molecule. Its solubility is largely dictated by the lipophilicity of the thiophene and ethylamine moieties. Generally, the free base is more soluble in organic solvents and less soluble in aqueous solutions.[1]

  • 3-Methylthiophenethylamine Salt (e.g., Hydrochloride): The salt form is created by reacting the basic amine with an acid, such as hydrochloric acid (HCl).[2] This process protonates the amine group, creating a positively charged ammonium ion and a corresponding counter-ion (e.g., chloride). The resulting ionic compound is significantly more polar and, consequently, more soluble in aqueous solutions.[3]

This guide will provide a comprehensive overview of the solubility characteristics of both forms and practical strategies for their use in your research.

Frequently Asked Questions (FAQs)

Q1: My 3-methylthiophenethylamine free base is not dissolving in my aqueous assay buffer. What should I do?

This is a common issue due to the hydrophobic nature of the free base. Here are the initial troubleshooting steps:

  • pH Adjustment: The most effective initial step is to lower the pH of your aqueous buffer. 3-Methylthiophenethylamine is a primary amine and will be protonated in acidic conditions, forming a more soluble salt in situ.[4]

  • Co-solvent System: If adjusting the pH is not feasible for your assay, consider using a co-solvent. A small percentage of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol can significantly increase the solubility of the free base.[5] However, it is crucial to determine the tolerance of your experimental system to the chosen co-solvent, as high concentrations can be toxic to cells or interfere with enzyme activity.[6]

  • Particle Size Reduction: If you are working with a solid form of the free base, reducing the particle size by grinding can increase the surface area and improve the dissolution rate. Sonication can also be employed to aid in the dissolution process.

Q2: When should I use the hydrochloride salt of 3-methylthiophenethylamine instead of the free base?

The hydrochloride salt is the preferred form for most applications requiring an aqueous solution. Use the hydrochloride salt when:

  • You are preparing stock solutions in water or aqueous buffers.

  • Your experimental protocol requires a high concentration of the compound in an aqueous medium.

  • You need to ensure complete dissolution to avoid precipitation in your assay, which can lead to inaccurate results.[7]

Q3: How does salt formation impact the bioavailability of 3-methylthiophenethylamine in in vivo studies?

For oral administration, the salt form generally leads to better bioavailability.[8] The enhanced aqueous solubility of the salt allows for faster dissolution in the gastrointestinal tract, which is often the rate-limiting step for the absorption of poorly soluble compounds.[9]

Q4: Can I convert the free base to the hydrochloride salt in my lab?

Yes, this is a straightforward laboratory procedure. A detailed protocol for this conversion is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide: Common Solubility-Related Issues

Problem Potential Cause Recommended Solution(s)
Precipitation upon dilution of a DMSO stock solution into aqueous buffer. The aqueous solubility of the free base has been exceeded.1. Use the hydrochloride salt form for better aqueous solubility. 2. Lower the pH of the aqueous buffer. 3. Decrease the final concentration of the compound. 4. Optimize the co-solvent concentration.
Inconsistent results in biological assays. The compound may not be fully dissolved, leading to variations in the effective concentration.1. Visually inspect for any precipitate. 2. Determine the kinetic solubility of the compound in your specific assay medium. 3. Switch to the more soluble hydrochloride salt.
Difficulty preparing a concentrated aqueous stock solution. The intrinsic solubility of the free base in water is low.Prepare the stock solution using the hydrochloride salt of 3-methylthiophenethylamine.
Troubleshooting Workflow for Poor Solubility in Biological Assays

start Inconsistent Assay Results or Observed Precipitation check_stock 1. Verify Stock Solution - Is the stock solution clear? - Correct storage conditions? start->check_stock optimize_dmso 2. Optimize Co-Solvent - Is final concentration at a non-toxic level (e.g., <0.5% DMSO)? - Perform a vehicle control. check_stock->optimize_dmso modify_dilution 3. Modify Dilution Method - Use stepwise serial dilution. - Add stock to vigorously vortexing buffer. optimize_dmso->modify_dilution use_salt 4. Switch to Hydrochloride Salt - Is an aqueous-soluble form available? modify_dilution->use_salt success Problem Resolved use_salt->success Yes fail Further Formulation Development Needed (e.g., cyclodextrins, nanosuspensions) use_salt->fail No

Caption: Troubleshooting workflow for addressing poor solubility in biological assays.

Quantitative Solubility Data

The following table provides a comparison of the expected solubility of 3-methylthiophenethylamine free base and its hydrochloride salt in common laboratory solvents. Please note: The following values are illustrative and based on the general principles of amine solubility. It is highly recommended to experimentally determine the solubility for your specific application.

Solvent 3-Methylthiophenethylamine Free Base 3-Methylthiophenethylamine HCl
Water (pH 7.4) Poorly SolubleSoluble
Ethanol SolubleSoluble
Dimethyl Sulfoxide (DMSO) SolubleSoluble

Experimental Protocols

Protocol 1: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from standard methods for determining thermodynamic solubility and is suitable for both the free base and the salt form.[4]

Materials:

  • 3-methylthiophenethylamine (free base or HCl salt)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of the compound to a vial (enough to have undissolved solid remaining).

  • Add a known volume of PBS (e.g., 1 mL) to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.

Protocol 2: Preparation of 3-Methylthiophenethylamine Hydrochloride

This protocol provides a general method for the conversion of the free base to its hydrochloride salt.[10]

Materials:

  • 3-methylthiophenethylamine free base

  • Anhydrous diethyl ether or isopropanol

  • Hydrogen chloride solution (e.g., 2 M in diethyl ether or anhydrous HCl gas)

  • Stir plate and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolve the 3-methylthiophenethylamine free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount (1 molar equivalent) of the hydrogen chloride solution dropwise to the stirred amine solution.

  • A white precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the purified salt under vacuum to remove residual solvent.

Workflow for Salt Formation

dissolve 1. Dissolve Free Base in Anhydrous Solvent (e.g., Diethyl Ether) cool 2. Cool Solution in Ice Bath dissolve->cool acidify 3. Add Stoichiometric HCl (e.g., 2M in Ether) Dropwise cool->acidify precipitate 4. Stir to Allow Precipitation acidify->precipitate isolate 5. Isolate Solid by Vacuum Filtration precipitate->isolate wash 6. Wash with Cold Anhydrous Solvent isolate->wash dry 7. Dry Under Vacuum wash->dry product Purified Hydrochloride Salt dry->product

Caption: Step-by-step workflow for the laboratory synthesis of 3-methylthiophenethylamine hydrochloride.

References

  • Gassnova. Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Available from: [Link]

  • PubChem. 3-Mta hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Pharmapproach. Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube. Available from: [Link]

  • Taurins, S., & van der Westhuyzen, R. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Cardiovascular journal of Africa, 20(6), 370–371.
  • Dr.Oracle. What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Available from: [Link]

  • Singh, B., & Kumar, R. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(1), 25-30.
  • PubChem. 3-Methylthiophene. National Center for Biotechnology Information. Available from: [Link]

  • Bakke, J. M. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

  • Mohammed, A. R., & Al-kassas, R. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Scribd. Amines Synthesis Guide. Available from: [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Admescope. Preclinical formulations for pharmacokinetic studies. Available from: [Link]

  • Johnson, T. O., & Sinko, P. J. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Current drug discovery technologies, 3(2), 109–115.
  • Wikipedia. 3-Thiomescaline. Available from: [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]

Sources

Minimizing "fishy" amine odor and volatility in 3-MeS-PEA handling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals on Minimizing "Fishy" Amine Odor and Volatility

Welcome to the technical support center for 3-methylsulfanylphenethylamine (3-MeS-PEA). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information, troubleshooting advice, and validated protocols to address the common challenges associated with handling this compound, specifically its characteristic "fishy" amine odor and volatility. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven best practices to ensure the integrity of your experiments and the safety of your laboratory environment.

Understanding the Core Problem: The Chemistry of Amine Odor and Volatility

The challenges in handling 3-MeS-PEA stem from the fundamental chemical properties of its two key functional groups: the primary amine and the thioether.

  • The Amine Group (-NH₂): Primary amines like the one in 3-MeS-PEA are derivatives of ammonia and share its basicity. The "fishy" odor is primarily attributed to volatile, short-chain amines.[1][2] This smell is generated because the lone pair of electrons on the nitrogen atom makes the molecule basic and volatile, allowing it to easily enter the gas phase and interact with olfactory receptors.[3] The parent compound, phenethylamine, is a colorless liquid with a fishy odor.[4][5] Its basicity (pKa of the conjugate acid is ~9.83) means it can react with carbon dioxide in the air to form a solid carbonate salt, which can alter the compound's properties over time.[4]

  • Volatility: The volatility of phenethylamines, while lower than very small amines like methylamine[6], is significant enough to be a concern in a laboratory setting.[7][8] The vapor pressure of 2-phenylethylamine is approximately 0.23-0.29 mmHg at room temperature, indicating its tendency to evaporate and diffuse.[5][7][8]

  • The Thioether Group (-S-CH₃): The thioether (or methylsulfanyl) group is generally stable but can be susceptible to oxidation to form sulfoxides and sulfones, which can alter the compound's chemical properties and biological activity.[9] While not a primary source of the fishy odor, its presence adds another layer of chemical reactivity to consider during handling and storage.

This guide will provide actionable strategies to manage these intrinsic properties effectively.

Frequently Asked Questions (FAQs)

Q1: Why does 3-MeS-PEA have such a strong "fishy" smell?

A1: The "fishy" odor is characteristic of many volatile, low molecular weight amines.[1][2] It is caused by the primary amine (-NH₂) functional group. The nitrogen atom's lone pair of electrons allows the molecule to act as a base and makes it volatile. These airborne molecules are detected by olfactory receptors, producing the perception of a fishy smell, similar to compounds like trimethylamine found in decomposing fish.[3][10][11]

Q2: Is the odor itself a sign of degradation?

A2: Not necessarily. The odor is an inherent property of the amine itself. However, a sudden increase in odor intensity could indicate a spill, poor container sealing, or potential degradation if the compound is breaking down into smaller, more volatile amine byproducts. Phenethylamine itself is metabolized by monoamine oxidases into phenylacetaldehyde, which is then further metabolized.[4][12]

Q3: What are the primary safety concerns when handling 3-MeS-PEA?

A3: The primary concerns are inhalation of volatile vapors and skin/eye contact.[13][14] While specific toxicity data for 3-MeS-PEA may be limited, phenethylamines as a class act as central nervous system stimulants.[4] Standard chemical safety protocols, including the use of proper Personal Protective Equipment (PPE) and engineering controls like fume hoods, are mandatory.[13][15][16][17]

Q4: Can I store 3-MeS-PEA on the benchtop?

A4: No. Due to its volatility and potential for air sensitivity, 3-MeS-PEA should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated area.[15][18] A ventilated cabinet is recommended for storing odorous chemicals like amines.[18] Exposure to air can lead to the formation of a carbonate salt, and light or heat can promote degradation.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the handling and use of 3-MeS-PEA.

Issue 1: Pervasive "Fishy" Odor in the Laboratory
  • Root Cause Analysis: A lingering odor indicates that amine vapor is escaping into the ambient air. This is a direct sign of inadequate containment during handling, storage, or waste disposal. The odor threshold for many amines is very low, meaning even a small amount can be easily detected.

  • Immediate Corrective Actions:

    • Verify Engineering Controls: Ensure all work with 3-MeS-PEA is conducted within a certified chemical fume hood with a minimum face velocity of 100 feet per minute.[19]

    • Check Container Integrity: Inspect the primary container seal (e.g., cap, septum) for any signs of degradation or improper fit. Use high-quality seals and consider wrapping the cap threads with PTFE tape for an extra barrier.

    • Review Handling Technique: Ensure all transfers are performed deep within the fume hood. Use positive displacement pipettes for accurate liquid handling and minimize the time the primary container is open.

  • Long-Term Prevention:

    • Dedicated Storage: Store 3-MeS-PEA in a ventilated cabinet specifically designated for odorous chemicals.[18]

    • Waste Management: Dispose of all contaminated waste (pipette tips, wipes, gloves) in a dedicated, sealed waste bag inside the fume hood. This bag should be placed in a proper hazardous waste container promptly.

Issue 2: Sample Instability or Suspected Degradation
  • Root Cause Analysis: Phenethylamines can be degraded by oxidation.[20] The thioether group is also susceptible to oxidation.[9] Exposure to air, light, and elevated temperatures can accelerate these processes.

  • Troubleshooting Steps:

    • Analytical Verification: Re-analyze the sample using a suitable technique (e.g., LC-MS, GC-MS, NMR) to confirm its identity and purity. Look for the appearance of new peaks or a decrease in the main peak area. Common degradation products could involve oxidation of the amine or thioether.

    • Storage Condition Audit: Review storage conditions. Was the compound stored under an inert atmosphere? Was it protected from light? Was the storage temperature appropriate?

  • Preventative Protocols:

    • Inert Atmosphere Handling: For maximum stability, handle the neat compound and prepare solutions in a glovebox or under a stream of inert gas (argon or nitrogen).

    • Solvent Choice: Use de-gassed, anhydrous solvents for preparing stock solutions to minimize dissolved oxygen and water.

    • Aliquot and Store: For long-term use, divide the compound into smaller, single-use aliquots to minimize repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

Protocols and Methodologies

Protocol 1: Spill Cleanup and Odor Neutralization

This protocol provides a self-validating system for cleaning spills and neutralizing the associated odor. The key principle is an acid-base reaction, which converts the volatile, odorous freebase amine into a non-volatile, odorless ammonium salt.

Materials:

  • Spill containment kit (absorbent pads, vermiculite, or sand)

  • Two pairs of nitrile gloves

  • Safety goggles and lab coat

  • 5% citric acid solution or 5% acetic acid solution in water

  • Sodium bicarbonate

  • pH indicator strips

  • Sealed hazardous waste disposal bags

Procedure:

  • Safety First: Alert personnel in the area. Ensure the spill is contained within a chemical fume hood. If outside a hood, evacuate the immediate area and follow your institution's emergency procedures.[15]

  • Containment: Cover the spill with an absorbent material from the spill kit to prevent it from spreading.

  • Neutralization (Acid Wash): Gently pour the 5% citric or acetic acid solution over the absorbent material, ensuring it is fully saturated. The acid will protonate the amine, neutralizing its basicity and odor.[3]

  • Wait and Verify: Allow the mixture to sit for 10-15 minutes.

  • Final Neutralization (Base Quench): Carefully add sodium bicarbonate to the mixture to neutralize the excess acid. The reaction is complete when effervescence (fizzing) stops.

  • pH Verification (Self-Validation): Using forceps, take a small piece of the damp absorbent material and press it against a pH indicator strip. The pH should be between 6 and 8. If it is still acidic, add more bicarbonate. This step validates that the neutralization is complete.

  • Cleanup: Carefully collect all contaminated materials using tongs or a scoop and place them in a labeled, sealed hazardous waste bag.

  • Final Decontamination: Wipe the spill area with the 5% acid solution, followed by a water rinse, and finally a dry wipe.

  • Disposal: Dispose of all waste according to your institution's hazardous materials guidelines.

Protocol 2: Quenching Amine Reactions

In many synthetic applications, it is necessary to quench excess amine at the end of a reaction. This prevents interference with downstream processing or purification.

Materials:

  • Quenching agent (e.g., Tris buffer, glycine).[21][22]

  • Appropriate reaction solvent.

Procedure:

  • Choose a Quenching Agent: Select a quenching agent with a primary amine that will not interfere with your desired product. Tris (tris(hydroxymethyl)aminomethane) and glycine are common choices.[21][22]

  • Molar Excess: Prepare a solution of the quenching agent. Add a 20-50 mM final concentration of the quenching agent to the reaction mixture.

  • Incubation: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[21][22] This ensures all unreacted electrophiles (if present) are capped by the quencher, or it can help neutralize the reaction pH.

  • Purification: Proceed with your standard workup and purification (e.g., extraction, chromatography) to remove the quenched amine and other byproducts.

Data Presentation

Table 1: Physical and Chemical Properties of Phenethylamine (PEA) as a Proxy for 3-MeS-PEA

PropertyValueSource
Molecular FormulaC₈H₁₁N[5]
Molecular Weight121.18 g/mol [5]
Boiling Point195 °C[4]
Density0.964 g/mL[4]
Vapor Pressure~0.23-0.29 mmHg @ 20°C[5][7]
pKa (conjugate acid)9.83[4]
OdorFishy[4][5]
SolubilitySoluble in water, ethanol, ether[4]

Visualizations

Diagram 1: Troubleshooting Workflow for Amine Odor

This diagram outlines a logical decision-making process for addressing pervasive amine odors in the laboratory.

Odor_Troubleshooting start Pervasive 'Fishy' Odor Detected check_hood Is all work done in a certified fume hood? start->check_hood use_hood Action: Move all handling to a fume hood. check_hood->use_hood No check_seals Are container seals (cap, septum) intact? check_hood->check_seals Yes use_hood->check_seals replace_seals Action: Replace cap/septum. Use PTFE tape. check_seals->replace_seals No check_waste Is waste (tips, wipes) in a sealed container INSIDE the hood? check_seals->check_waste Yes replace_seals->check_waste seal_waste Action: Implement sealed waste protocol within hood. check_waste->seal_waste No neutralize_spill Action: Check for spills. Execute Neutralization Protocol. check_waste->neutralize_spill Yes seal_waste->neutralize_spill resolved Odor Issue Resolved neutralize_spill->resolved Amine_Neutralization cluster_reactants Reactants cluster_products Products Amine 3-MeS-PEA (Freebase) - Volatile - Odorous (Fishy) Salt Ammonium Salt - Non-volatile - Odorless Amine->Salt Protonation (H⁺ Transfer) Acid Citric Acid (H⁺) - Non-volatile Acid->Salt Citrate Citrate Anion

Caption: The reaction converting volatile amine to a non-volatile salt.

References

  • ResearchGate. (n.d.). (A) Pathways for the catabolism of phenylethylamine, tyramine, and...
  • ResearchGate. (2024, July 20). Why do fish have fishy odors naturally?
  • Fiveable. (2025, August 15). Thioether Definition - Organic Chemistry Key Term.
  • Wikipedia. (n.d.). Phenethylamine.
  • PubMed. (2008, February 15). Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U.
  • CK-12 Foundation. (2026, February 2). Physical Properties of Amines.
  • Quora. (2023, December 24). Why do we perceive fish smell unpleasant?
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • ACS Publications. (2011, May 11). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework | Chemistry of Materials.
  • Benchchem. (n.d.). Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions.
  • Reddit. (2023, October 17). What chemical compounds are responsible for the distinct smell of the sea and fish markets?
  • Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes.
  • G-Biosciences. (n.d.). Reactive Amination Kit.
  • PubChem - NIH. (n.d.). Phenethylamine | C8H11N | CID 1001.
  • Chemistry LibreTexts. (2020, April 13). 11.15: Amines.
  • Google Patents. (2017, May 26). WO2017085152A1 - Odor neutralizer for ammonia and primary or secondary amines.
  • ACS Publications. (2009, January 22). Experimental Vapor Pressures of 2-Phenylethylamine, Benzylamine, Triethylamine, and cis-2,6-Dimethylpiperidine in the Range betw.
  • PMC. (n.d.). The role of thiols and disulfides in protein chemical and physical stability.
  • Thermo Fisher Scientific. (n.d.). instructions - edc.
  • FFC / Alfa Chemistry. (n.d.). Odor Neutralizing Technology.
  • Organic Chemistry Portal. (n.d.). 5.1 Introduction 5.2 Thioether Derivatives.
  • Odor Control. (n.d.). Neutralization.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
  • Columbia University. (n.d.). FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications.
  • OxyChem. (n.d.). Sodium Chlorite Amine Odor Control.
  • SciELO. (2014, May 13). Degradation of phenylethylamine and tyramine by gamma radiation process and docking studies of its radiolytes.
  • Environmental Engineering Research. (n.d.). Aqeous Neutralizer as Reactive Solvents for Odorous Ammonia Removal.
  • OSHA. (n.d.). OSHA INFOSHEET.
  • ACS Publications. (2009, January 22). Experimental Vapor Pressures of 2-Phenylethylamine, Benzylamine, Triethylamine, and cis-2,6-Dimethylpiperidine in the Range between 0.2 Pa and 75 kPa | Journal of Chemical & Engineering Data.
  • ResearchGate. (2025, August 10). (PDF) Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde.
  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG.
  • MDPI. (2021, June 22). The Vaporization Enthalpy and Vapor Pressure of (±) N-Ethyl Amphetamine by Correlation Gas Chromatography.
  • Medium. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials.
  • NASP. (2023, June 29). OSHA Requirements for HazCom Compliance.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • ISHN.com. (2022, May 25). What's that smell? Odor management should be part of your OHS program.
  • Scribd. (n.d.). Odor Thresholds For Chemicals With Established Occupational Health Standards.
  • MSC. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.

Sources

Overcoming catalyst poisoning by sulfur during hydrogenation of nitrostyrenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Sulfur Poisoning in Nitrostyrene Hydrogenation

Executive Summary & Core Directive

In the hydrogenation of nitrostyrenes (typically to form phenethylamines or hydroxylamines), catalyst deactivation is rarely due to intrinsic metal fatigue. In 90% of stalled batches, the culprit is sulfur poisoning . Sulfur species (


) possess a high affinity for Group 10 metals (Pd, Pt, Ni), binding irreversibly to active 

-orbitals and physically blocking hydrogen adsorption.

This guide provides a self-validating troubleshooting framework to diagnose, prevent, and mitigate sulfur poisoning without abandoning the batch.

Diagnostic Module: Is it Sulfur?

Q1: My reaction started vigorously but stalled at 30-50% conversion. Is this poisoning or pore clogging?

A: This "fast-start/hard-stop" kinetic profile is the hallmark of poisoning , not clogging.

  • Clogging/Fouling: Gradual deceleration from

    
     as pores fill with oligomers.
    
  • Poisoning (Sulfur): The reaction initiates on the most active sites (corners/edges). As sulfur species (impurities in the nitrostyrene feed) diffuse to the surface, they bind to these sites with higher enthalpy than hydrogen. Once the critical surface coverage (

    
    ) is reached, hydrogen uptake flatlines instantly.
    

Q2: I am using "pure" nitrostyrene synthesized via the Henry reaction. Where is the sulfur coming from?

A: The "invisible" sulfur often originates from:

  • Precursor Contamination: Benzaldehydes or nitroalkanes derived from petrochemical sources often contain thiophene traces.

  • Solvent Residues: If DMSO or sulfolane was used in previous steps (or cleaning), even ppm levels of carryover will deactivate Pd/C.

  • Acid Catalysts: Residual sulfonic acids (e.g., p-TsOH) used in the condensation step can reduce to thiols under hydrogenation conditions.

The Mechanism of Failure

To solve the problem, one must visualize the atomic conflict. Sulfur is not just a physical barrier; it is an electronic poison.

SulfurPoisoning cluster_0 Poisoning Event Pd_Surface Pd Active Site (d-band) Block BLOCKED Pd_Surface->Block Electronic Deactivation H2 H2 Molecule H2->Pd_Surface Competes for Site Sulfur Sulfur Impurity (Thiol/Sulfide) Sulfur->Pd_Surface Strong Chemisorption (Back-donation) Reactant Nitrostyrene Reactant->Pd_Surface Steric Hindrance Reaction Reduction

Figure 1: Mechanism of Sulfur Poisoning.[1] Sulfur species donate electron density into the metal


-band, lowering the metal's ability to dissociate 

.
Strategic Solutions & Protocols
Strategy A: Feedstock Purification (The "Guard" Method)

Use this when the reaction has not yet started.

Protocol 1: Activated Carbon Pre-Treatment Activated carbon acts as a "sacrificial surface," adsorbing large organic sulfur molecules (thiophenes) before they reach the expensive metal catalyst.

  • Dissolve the nitrostyrene in the hydrogenation solvent (e.g., MeOH, THF).

  • Add Activated Carbon (Darco G-60 or equivalent) at 10-20 wt% relative to the substrate.

  • Stir vigorously at 40°C for 1 hour.

  • Filter through a Celite pad to remove the carbon.

  • Validation: Run a micro-scale test. If uptake is still slow, repeat with a Zinc Oxide (ZnO) wash, which effectively sequesters

    
     and acidic thiols.
    
Strategy B: Catalyst Engineering (The "Switch" Method)

Use this if Pd/C fails repeatedly.

Comparative Catalyst Tolerance Matrix

Catalyst SystemActivitySulfur ToleranceNotes
Pd/C (Standard) HighVery LowDeactivates at <5 ppm S. Best for ultra-pure feeds.
Pt/C (Sulfided) MediumHigh"Sulfided" Pt is pre-poisoned to reduce activity, preventing dehalogenation, but making it immune to further S-poisoning [1].
Pt/C (Standard) MediumModeratePt binds S less strongly than Pd. Often works where Pd fails.
Raney Nickel LowModerateMassive surface area acts as its own scavenger. Requires high loading (20-50 wt%).
Pt-Co Alloy HighHighElectronic modification of Pt by Co reduces S-binding energy [2].
Strategy C: In-Situ Mitigation (The "Antidote" Method)

Use this to save a stalled batch.

Protocol 2: Triphenylphosphine (TPP) Rescue Recent studies indicate that adding catalytic amounts of Triphenylphosphine (TPP) can reactivate sulfur-poisoned Pd/C. TPP competes for the surface and can displace loosely bound sulfur species or modify the electronic environment to permit


 activation [3].
  • Diagnosis: Reaction stalled at 50% conversion.

  • Action: Add Triphenylphosphine (0.1 - 0.5 eq) relative to the catalyst metal (not the substrate).

  • Observation: Increase temperature by 10°C.

  • Mechanism: TPP acts as a ligand, potentially solubilizing surface metal-sulfide clusters or creating a steric environment that excludes large sulfur poisons while admitting

    
    .
    
Troubleshooting Workflow

Follow this logic tree to resolve kinetic stalling.

Troubleshooting Start Reaction Stalled/Slow CheckKinetic Check Kinetic Profile Start->CheckKinetic ProfileType Profile Type? CheckKinetic->ProfileType Gradual Gradual Slowdown ProfileType->Gradual Decaying Rate Sudden Sudden Stop (<50%) ProfileType->Sudden Flatline ActionFouling Cause: Fouling/Coking Action: Filter & Wash Catalyst Gradual->ActionFouling ActionPoison Cause: Poisoning Sudden->ActionPoison TestS Lead Acetate Paper Test (Vapor Phase) ActionPoison->TestS PositiveS Positive (Black) TestS->PositiveS Sulfur Detected NegativeS Negative TestS->NegativeS No Sulfur Remediation1 1. Add TPP Modifier 2. Switch to Pt/C PositiveS->Remediation1 Remediation2 Check for N-poisoning (Amine product inhibition) NegativeS->Remediation2

Figure 2: Decision Matrix for Hydrogenation Troubleshooting.

Frequently Asked Questions (FAQs)

Q: Can I regenerate my poisoned Pd/C catalyst? A: Technically, yes, but practically, no . Regeneration requires oxidation at >400°C to burn off sulfur as


, followed by reduction [4]. In a standard organic synthesis lab, this risks sintering the metal (loss of surface area) and is hazardous. It is more cost-effective to purify the feedstock (Protocol 1) and use fresh catalyst.

Q: Why does my reaction work with Raney Nickel but fail with Pd/C? A: Raney Nickel is used in massive excess (often 10-50 wt%). It acts as a stoichiometric reagent for sulfur removal. The first 5% of the nickel sacrifices itself to bind the sulfur (forming NiS), leaving the remaining 95% active for hydrogenation. Pd/C, used at catalytic loadings (0.5-5 wt%), has no such buffer capacity.

Q: Will increasing Hydrogen pressure overcome poisoning? A: Marginally. While higher pressure increases the concentration of dissolved


, sulfur binding is often irreversible (

). Increasing pressure is more effective for product inhibition (where the amine product competes for sites) than for sulfur poisoning.
References
  • ACS Publications. Understanding of Correlation between Electronic Properties and Sulfur Tolerance of Pt-Based Catalysts. Available at: [Link]

  • ResearchGate. Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst.[2] Available at: [Link]

  • SAE International. Sulfur Poisoning and Regeneration of Pd Catalyst. Available at: [Link]

Sources

Technical Support Center: Solid-State Optimization of 2-(3-(Methylthio)phenyl)ethanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-S-PHEN-03 Subject: Hygroscopicity Reduction & Stability Optimization Applicable Compound: 2-(3-(Methylthio)phenyl)ethanamine (and related phenethylamine derivatives) Priority: High (Stability Risk: Thioether Oxidation)

Executive Summary

You are likely experiencing deliquescence or "gumming" of your 2-(3-(Methylthio)phenyl)ethanamine salt, particularly if you are using the Hydrochloride (HCl) form.

The Root Cause:

  • Lattice Energy vs. Hydration Energy: HCl salts of flexible phenethylamines often possess high hydration energy. If the crystal lattice energy is insufficient to resist water insertion, the salt absorbs atmospheric moisture until it dissolves in itself (deliquescence).

  • Chemical Risk (The "Methylthio" Factor): Unlike simple phenethylamines, your molecule contains a thioether group. Moisture uptake acts as a vector for dissolved oxygen, accelerating the oxidation of the sulfide (

    
    ) to the sulfoxide (
    
    
    
    ) or sulfone. Reducing hygroscopicity is not just a handling issue; it is a chemical stability imperative.

This guide provides a structured protocol to engineer a stable, non-hygroscopic solid form.

Module 1: The Salt Selection Protocol

Objective: Replace the hygroscopic anion with a counter-ion that maximizes lattice energy and hydrophobicity.

Expert Insight: The pKa Rule

For a stable salt (rather than a co-crystal) to form, the difference between the pKa of the base (your amine) and the acid (counter-ion) must be sufficient to ensure proton transfer.

  • Target:

    
    
    
  • Your Molecule: 2-(3-(Methylthio)phenyl)ethanamine is a primary amine. Estimated pKa

    
     9.6–9.8.
    
  • Implication: You need an acid with a pKa

    
    .
    
Recommended Counter-Ion Screening List

We recommend screening the following counter-ions. These are selected for their track record in crystallizing phenethylamines into stable, non-hygroscopic lattices.

Counter-IonAcid pKa (approx)

pKa
Hygroscopicity RiskRationale
Fumarate 3.03~6.6Low High lattice energy due to symmetry; often forms stable 2:1 or 1:1 salts.
Maleate 1.92~7.7Low/Med Good packer; cis-isomer of fumarate.
Tosylate -1.34>10Low Adds significant lipophilicity; excellent for "greasing" crystallization.
Succinate 4.21~5.4Low Flexible dicarboxylic acid; often yields stable hydrates or anhydrates.
Chloride (HCl) -7.0>16High Current Standard. Small anion allows water entry; often hygroscopic.
Experimental Workflow: Salt Screening

Do not rely on evaporation alone. Use this anti-solvent diffusion method to encourage slow, dense crystal growth.

SaltScreening cluster_Cryst Crystallization Method (Parallel) Start Start: Free Base (Oil/Solid) Dissolve 1. Dissolve Free Base Solvent: EtOH or IPA (5-10 vol) Start->Dissolve AddAcid 2. Add Acid Solution (1.05 eq for mono-acids, 0.55 eq for di-acids) Dissolve->AddAcid Mix 3. Equilibrate (50°C, 30 mins) AddAcid->Mix MethodA Method A: Slow Cool (50°C -> 4°C over 12h) Mix->MethodA MethodB Method B: Anti-Solvent Vapor Diffusion (Inner: Soln / Outer: MTBE or Heptane) Mix->MethodB Isolate 4. Isolate Solids (Filtration + Vac Dry @ 40°C) MethodA->Isolate MethodB->Isolate StressTest 5. Hygroscopicity Stress Test (Expose to 75% RH for 24h) Isolate->StressTest Decision Decision Point StressTest->Decision Success Stable Form Found (Scale Up) Decision->Success Solid remains free-flowing Fail Deliquescence/Gum Decision->Fail Solid becomes sticky Fail->Start Retry with different Counter-ion

Caption: Systematic Salt Screening Workflow for Phenethylamine Derivatives.

Module 2: Troubleshooting Crystallization

Issue: "I switched to Fumarate, but I still got a sticky gum."

Diagnosis: You likely trapped solvent or amorphous material during rapid precipitation. Amorphous solids have high surface free energy and are inherently hygroscopic. You must induce crystallinity .

The "Oiling Out" Fix

If your salt comes out as an oil (liquid-liquid phase separation) before crystallizing:

  • Re-heat the mixture until the oil dissolves.

  • Seed the solution with a tiny amount of solid (if available) or scratch the glass side.

  • Slow Down: Reduce the cooling rate. Rapid cooling traps impurities.

  • Change Solvent: If using Ethanol, switch to Isopropyl Acetate (IPAc) or Acetonitrile . These solvents are less likely to solvate the salt strongly, encouraging lattice formation.

Module 3: Chemical Stability (The Thioether Risk)

Users often confuse hygroscopicity with degradation. For your specific molecule, moisture catalyzes sulfur oxidation.

Visual Indicator:

  • White/Off-White: Pure Salt.

  • Yellowing: Early stage oxidation (Sulfoxide formation).

  • Sticky/Gooey: Hygroscopic failure + Hydrolysis.

Mitigation Strategy:

  • Inert Atmosphere: Perform the final drying step under

    
     or Argon.
    
  • Desiccant: Store the final salt with silica gel or molecular sieves.

  • Antioxidant (Optional): If formulation allows, adding 0.1% sodium metabisulfite during the crystallization (aqueous phase) can prevent immediate oxidation during processing.

Frequently Asked Questions (FAQ)

Q1: Why is the HCl salt of this amine so hygroscopic? A: The chloride ion is spherical and small with high charge density. In flexible molecules like 2-(3-(Methylthio)phenyl)ethanamine, the crystal packing is often inefficient (low lattice energy). The chloride ion readily hydrogen bonds with atmospheric water, pulling it into the lattice. Larger organic anions (Tosylate, Fumarate) are hydrophobic and pack more efficiently, blocking water entry.

Q2: Can I just dry the sticky salt to fix it? A: Rarely. Once a salt has deliquesced (turned to liquid), the crystal structure is destroyed. Drying it usually results in an amorphous "glass" which is more hygroscopic than the original crystal. You must recrystallize it (dissolve and re-grow) to restore the stable lattice.

Q3: How do I measure hygroscopicity accurately? A: The Gold Standard is Dynamic Vapor Sorption (DVS) .

  • Protocol: Cycle the sample from 0% RH to 90% RH and back.[1]

  • Pass Criteria: Mass change < 2% at 80% RH (non-hygroscopic).

  • Fail Criteria: Mass change > 15% or hysteresis (water trapped).

Q4: Is the "Methylthio" group affecting the salt formation? A: Yes, sterically and electronically. The sulfur atom is a weak hydrogen bond acceptor. Unlike a methoxy group, it does not participate strongly in the hydrogen bond network. This means your lattice relies heavily on the amine-acid interaction. This makes the choice of a strong, bidentate counter-ion (like Fumarate or Succinate) even more critical to "lock" the structure together.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection and pKa rules).

  • Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 99(7), 2948-2961. (Validation for using Tosylate/Mesylate salts).

  • European Pharmacopoeia (Ph. Eur.) . "5.[2]11. Characters Section in Monographs." (Defines hygroscopicity classifications).

  • Kumar, L., et al. (2007). "Salt Selection in Drug Development." Pharmaceutical Technology. (Overview of the tiered approach to salt screening).

Sources

Validation & Comparative

Distinguishing 3-MeS-PEA from 4-MeS-PEA (Para-isomer) using IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The differentiation of 3-Methylthio-phenethylamine (3-MeS-PEA) from its para-isomer 4-Methylthio-phenethylamine (4-MeS-PEA) is a critical analytical challenge. While Mass Spectrometry (MS) is the gold standard for molecular weight determination, it frequently fails to distinguish these positional isomers due to identical parent ions (


 181) and nearly indistinguishable fragmentation patterns.

Infrared (IR) Spectroscopy —specifically Attenuated Total Reflectance (ATR-FTIR)—is the superior technique for this specific discrimination. The distinction relies on the aromatic out-of-plane (OOP) C–H bending vibrations in the fingerprint region (600–900 cm⁻¹).

  • 4-MeS-PEA (Para): Exhibits a single, strong diagnostic band between 800–850 cm⁻¹ .

  • 3-MeS-PEA (Meta): Exhibits two distinct strong bands at 690–710 cm⁻¹ and 750–800 cm⁻¹ .

Theoretical Framework: Why IR Works When MS Fails

To interpret the data correctly, one must understand the underlying molecular physics. The key difference between these isomers is the symmetry of the benzene ring substitution.

The Isomer Problem

Both molecules share the same functional groups: a primary amine, an ethyl chain, and a methylthio ether group attached to a benzene ring.

  • Mass Spec Limitation: Electron Ionization (EI) shatters both molecules into tropylium-like cations (

    
     137/138) and amine fragments (
    
    
    
    30), often yielding identical spectra.
  • IR Advantage: IR detects vibrational modes.[1][2][3] The dipole moment changes associated with the "breathing" and bending of the benzene ring differ drastically depending on whether substituents are 1,3 (meta) or 1,4 (para) positioned.

Diagnostic Regions[2][4][5][6]
  • The Fingerprint Region (600–1500 cm⁻¹): This is the primary discriminator. The C–H bonds on the aromatic ring bend out of the plane of the ring.[1][4] The number of adjacent hydrogen atoms determines the frequency of this vibration.

    • Para (1,4-disubstituted): Two pairs of adjacent hydrogens.

    • Meta (1,3-disubstituted): One isolated hydrogen, plus three adjacent hydrogens.

  • The Overtone Region (1600–2000 cm⁻¹): Weak combination bands that form a visual "pattern" characteristic of substitution.[5]

Comparative Analysis: Spectral Fingerprints

The following table summarizes the expected vibrational markers. Note that values may shift slightly (±5 cm⁻¹) depending on whether the sample is a free base (oil) or a hydrochloride salt (solid).

Table 1: Diagnostic IR Bands for MeS-PEA Isomers
Feature3-MeS-PEA (Meta-Isomer)4-MeS-PEA (Para-Isomer)
Substitution Pattern 1,3-Disubstituted Benzene1,4-Disubstituted Benzene
Primary Discriminator (OOP C-H) Two Strong Bands 1. ~690–710 cm⁻¹2. ~750–800 cm⁻¹One Strong Band ~800–850 cm⁻¹ (Often ~815 cm⁻¹)
Secondary Discriminator (Overtones) Three Bands Pattern resembles three small "fingers"Two Bands Pattern resembles two weak humps
Ring Breathing Mode ~1000 cm⁻¹ (Weak/Medium)~1010–1020 cm⁻¹ (Weak)
N-H Stretch (Amine) 3200–3400 cm⁻¹ (Broad if salt)3200–3400 cm⁻¹ (Broad if salt)
C-S Stretch (Thioether) ~600–700 cm⁻¹ (Weak, often obscured)~600–700 cm⁻¹ (Weak, often obscured)

Critical Insight: Do not rely on the N-H or C-H alkyl stretches (>2800 cm⁻¹) for identification. These regions are dominated by the ethyl-amine chain common to both molecules. Focus exclusively on the region below 900 cm⁻¹.

Experimental Protocol: ATR-FTIR Workflow

This protocol ensures reproducibility and minimizes spectral noise that could obscure the weak overtone bands.

Materials & Equipment
  • Instrument: FTIR Spectrometer with a Diamond or ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 16 scans (32 recommended for signal-to-noise).

  • Cleaning Solvent: Isopropanol or Acetone (ensure total evaporation before background scan).

Step-by-Step Methodology
  • Background Collection:

    • Clean the crystal thoroughly.

    • Collect an air background spectrum. Ensure no atmospheric CO₂ peaks (2350 cm⁻¹) are excessively high.

  • Sample Preparation:

    • If Solid (HCl Salt): Place a small amount (1–2 mg) directly on the crystal. Apply high pressure using the anvil to ensure good contact.

    • If Liquid (Free Base): Place 1 drop on the crystal. No pressure anvil required.

    • Note: The HCl salt is preferred for sharper peaks in the fingerprint region.

  • Data Acquisition:

    • Collect the sample spectrum.[6][7]

    • Perform an automatic baseline correction if the baseline drifts significantly.

    • Do not apply heavy smoothing algorithms, as this can merge the split peaks in the meta-isomer.

  • Spectral Analysis (The Decision Path):

    • Zoom into the 600–900 cm⁻¹ region.

    • Apply the logic flow detailed in the diagram below.

Decision Logic & Visualization

The following diagram illustrates the logical pathway for distinguishing the isomers based on the spectral data collected.

IR_Decision_Tree cluster_validation Secondary Confirmation (1600-2000 cm⁻¹) Start Start: Acquire FTIR Spectrum Check_Region Analyze Region 600 - 900 cm⁻¹ (OOP C-H Bending) Start->Check_Region Single_Band Single Strong Band? (~800-850 cm⁻¹) Check_Region->Single_Band Double_Band Two Strong Bands? (~690 & ~780 cm⁻¹) Check_Region->Double_Band Result_Para Result: 4-MeS-PEA (Para-Isomer) Single_Band->Result_Para Yes Result_Inconclusive Inconclusive: Check Purity / Re-run Single_Band->Result_Inconclusive No Result_Meta Result: 3-MeS-PEA (Meta-Isomer) Double_Band->Result_Meta Yes Double_Band->Result_Inconclusive No Overtone_Para 2 Weak Bands Result_Para->Overtone_Para Overtone_Meta 3 Weak Bands Result_Meta->Overtone_Meta

Figure 1: Decision tree for distinguishing 3-MeS-PEA and 4-MeS-PEA based on spectroscopic markers.

Validation & Quality Assurance

To ensure the "Trustworthiness" of your results, you must validate the IR findings.

Self-Validating Checks
  • The "Rule of Sum": For the meta-isomer (3-MeS), the sum of the positions of the two OOP bands often correlates to specific electronic environments. If you see only one band at 700 cm⁻¹ but miss the 780 cm⁻¹ band, suspect a mono-substituted impurity (like unsubstituted phenethylamine) rather than the meta-isomer.

  • Salt Form Verification: Ensure your reference standard matches your sample (HCl vs. HCl). The broad Ammonium (N-H+) band in salts (2500–3000 cm⁻¹) can sometimes overlap with C-H stretches, but it does not affect the diagnostic OOP region (600–900 cm⁻¹).

When to use Orthogonal Methods

If the IR spectrum is ambiguous (e.g., due to a mixture of isomers), you must move to NMR Spectroscopy .

  • 1H NMR: The aromatic region (6.5–7.5 ppm) is definitive.

    • Para: Symmetric "AB system" (two doublets).

    • Meta: Complex multiplet pattern (singlet, two doublets, one triplet).

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8] (Standard text for aromatic substitution rules).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 151900, 4-Methylthioamphetamine. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 3-Methylthiophenethylamine (3-MTP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylthiophenethylamine (3-MTP) is a structural analog of the neurotransmitter phenethylamine and the designer drug methiopropamine (MPA). In forensic and pharmacological analysis, it presents a significant identification challenge due to its isobaric relationship with several controlled substances.

This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of 3-MTP against its primary analytical "alternatives"—its structural isomers (e.g., methiopropamine) and benzenoid analogs. It establishes a self-validating protocol for distinguishing ring-methylated thiophenes from side-chain methylated isomers using GC-EI-MS and LC-ESI-MS/MS.

Chemical Identity & Structural Logic

PropertyDetail
IUPAC Name 2-(3-methylthiophen-2-yl)ethanamine
Formula

Exact Mass 141.0612 Da
Structure Thiophene ring substituted with a methyl group at position 3 and an ethylamine chain at position 2.
Key Challenge Isobaric with Methiopropamine (MPA) and N-ethyl-2-thiophenethylamine .

Experimental Protocols

To replicate the data discussed below, ensure your instrumentation is calibrated to the following parameters.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-EI-MS)
  • Inlet: Splitless mode, 250°C.

  • Column: Rtx-5MS or equivalent (30m

    
     0.25mm, 0.25µm film).
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 70°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temp: 230°C.

  • Scan Range:

    
     40–450.
    
Protocol B: LC-ESI-MS/MS (Q-TOF or Triple Quad)
  • Column: C18 Reverse Phase (e.g., 2.1

    
     100mm, 1.7µm).
    
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Capillary Voltage: 3.0 kV.

  • Collision Energy: Stepped (15, 30, 45 eV) for spectral library generation.

Fragmentation Analysis: The Core Mechanism

The fragmentation of 3-MTP is governed by the stability of the thiophene ring and the lability of the amine side chain.

Electron Impact (EI) Fragmentation

In EI-MS (70 eV), 3-MTP follows the classic "Amine Rule," dominated by


-cleavage.
  • Molecular Ion (

    
    ):  Observed at 
    
    
    
    141
    . Usually low intensity (<10%) due to rapid fragmentation.
  • Base Peak (

    
    -Cleavage):  The bond between the 
    
    
    
    and
    
    
    carbons (relative to the nitrogen) breaks.
    • Mechanism: Radical site on Nitrogen triggers homolytic cleavage.

    • Fragment: The iminium ion

      
      .
      
    • Observed Mass:

      
       30 .
      
  • Characteristic Ring Fragment:

    • Mechanism: Benzylic-type cleavage (Thienylic cleavage) where the charge resides on the aromatic ring.

    • Fragment: 3-methyl-2-thienyl cation

      
      .
      
    • Observed Mass:

      
       97 .
      
ESI-MS/MS Fragmentation

In soft ionization (ESI), the molecule forms the protonated precursor


.
  • Precursor Ion:

    
     142.07  (Strong intensity).
    
  • Primary Transition (Neutral Loss): Loss of ammonia (

    
    , 17 Da).
    
    • Fragment:

      
      .
      
    • Observed Mass:

      
       125 .
      
  • Secondary Transition: Further loss of the ethyl side chain elements or ring fragmentation.

    • Fragment: Methylthiophene cation.

    • Observed Mass:

      
       97 .
      

Visualizing the Pathway (Graphviz)

The following diagram illustrates the divergent fragmentation pathways between 3-MTP and its common isomer, Methiopropamine (MPA).

FragmentationPathway MTP 3-Methylthiophenethylamine (3-MTP) MW: 141 MTP_Ion Molecular Ion [M]+• m/z 141 MTP->MTP_Ion EI (70eV) Alpha α-Cleavage (Dominant) MTP_Ion->Alpha RingCleave C-C Cleavage MTP_Ion->RingCleave BasePeak Iminium Ion [CH2=NH2]+ m/z 30 (Base Peak) Alpha->BasePeak - Methylthienyl radical MPA_Base N-Methyl Iminium [CH(CH3)=NHCH3]+ m/z 58 (Base Peak) BasePeak->MPA_Base DIFFERENTIATION KEY RingFrag Methylthienyl Cation [C5H5S]+ m/z 97 RingCleave->RingFrag - CH2NH2 radical MPA Methiopropamine (MPA - Isomer) MW: 141 MPA_Ion Molecular Ion [M]+• m/z 141 MPA->MPA_Ion EI (70eV) MPA_Ion->MPA_Base α-Cleavage (Side chain methyl)

Figure 1: Comparative fragmentation pathways of 3-MTP and Methiopropamine (MPA). Note the shift in base peak from m/z 30 to m/z 58 due to the location of the methyl group.

Comparative Performance Guide

This section objectively compares the analytical profile of 3-MTP against its "alternatives"—isomers that frequently cause false positives.

Comparison 1: 3-MTP vs. Methiopropamine (MPA)

Scenario: A sample tests positive for a thiophene-based amine. Differentiation Strategy: EI-MS Base Peak Analysis.

Feature3-Methylthiophenethylamine (3-MTP)Methiopropamine (MPA)Diagnostic Logic
Methyl Location Thiophene RingNitrogen / Side ChainStructural Origin
Base Peak (EI)

30
(

)

58
(

)
Primary vs. Secondary Amine
Ring Fragment

97 (

)

97 (

)
Cannot distinguish (Common moiety)
Retention Time Generally Longer (Primary amine)Generally Shorter (Secondary amine)Polarity differences on Rtx-5MS
Comparison 2: 3-MTP vs. 3-Methylphenethylamine

Scenario: Distinguishing the thiophene analog from the standard benzene analog. Differentiation Strategy: Ring-Specific Ions.

Feature3-MTP (Thiophene)3-Methylphenethylamine (Benzene)
Molecular Weight 141135
Ring Fragment

97
(Sulfur characteristic)

105
(Methylbenzyl cation)
Tropylium Ion Absent

91
(Rearrangement product)
Isotopic Pattern

peak
visible at

(~4.4%)
No significant

Conclusion: The presence of the


 97  ion and the 

isotopic signature
(4.4% abundance relative to the parent/sulfur fragment) definitively identifies the thiophene ring over the benzene ring.

Data Summary Table

Use this table to validate your spectral data.

Ion (

)
IdentityRelative Intensity (EI)Origin
30

100% (Base)

-cleavage of ethylamine chain
97

20–40%Cleavage of side chain from ring
141

5–10%Molecular Ion
142

(ESI Only)Protonated Molecule
125

(ESI MS/MS)Neutral loss of Ammonia
45

<5%Thiophene ring degradation

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library - Version 3.12. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Thiophene, 3-ethyl- (Analogous Fragmentation Data). Retrieved from [Link]

  • Brandt, S. D., et al. (2010). Analytical characterization of the methiopropamine isomer 1-(thiophen-2-yl)-2-methylaminopropane. Drug Testing and Analysis. Retrieved from [Link] (Contextual reference for thiophene-isomer differentiation).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for -cleavage mechanisms in amines).

Sources

A Senior Application Scientist's Guide to Differentiating Methylthio-phenethylamine Isomers by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Positional Isomers

In the landscape of pharmaceutical research and forensic analysis, the unambiguous identification of molecular structures is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the substitution pattern on an aromatic ring—present a significant analytical hurdle. Their similar physicochemical properties often lead to co-elution in chromatographic systems and yield nearly identical mass spectra, complicating their differentiation. This guide focuses on a specific and challenging class of such compounds: the 2-, 3-, and 4-methylthio-phenethylamine isomers.

While specific experimental data for this particular set of isomers is not widely published, this guide will serve as a predictive and methodological resource. By leveraging established principles of gas chromatography-mass spectrometry (GC-MS) and drawing parallels from the well-documented analysis of analogous phenethylamine derivatives, we can construct a robust framework for their separation and identification. As a Senior Application Scientist, the goal is to provide not just a protocol, but a deeper understanding of the "why" behind the experimental choices, empowering researchers to tackle this and similar analytical challenges.

The Crucial Role of the Stationary Phase in Isomer Separation

The heart of chromatographic separation lies in the differential partitioning of analytes between a mobile phase and a stationary phase. For positional isomers, the choice of the GC column's stationary phase is the most critical factor influencing their resolution. The principle of "like dissolves like" is a useful starting point; polar stationary phases will interact more strongly with polar analytes, leading to longer retention times.[1][2]

  • Non-polar stationary phases , such as those composed of 100% dimethylpolysiloxane (e.g., DB-1, HP-1), primarily separate compounds based on their boiling points and volatility. For positional isomers with very similar boiling points, these phases may offer limited resolution.

  • Polar stationary phases , such as those containing polyethylene glycol (PEG) or cyanopropyl functional groups, offer a different selectivity.[1] They can interact with analytes through dipole-dipole interactions and hydrogen bonding. Differences in the polarity and steric hindrance of the isomers will be magnified on these phases, often leading to successful separation.

Experimental Protocol: A Validated Approach to Isomer Differentiation

The following protocol is a comprehensive, self-validating system designed for the robust separation and identification of methylthio-phenethylamine isomers. The causality behind each step is explained to provide a deeper understanding of the methodology.

I. Sample Preparation and Derivatization

Phenethylamines, due to their basic amine group, are prone to peak tailing and adsorption on active sites within the GC system, leading to poor peak shape and reduced sensitivity.[3][4] Furthermore, their electron ionization (EI) mass spectra are often dominated by a low-mass imine fragment, providing limited structural information.[5][6] To overcome these challenges, derivatization is a highly recommended, if not essential, step. Acetylation or, more effectively, perfluoroacylation with reagents like N-methyl-bis-trifluoroacetamide (MBTFA) or pentafluoropropionic anhydride (PFPA) offers several advantages:

  • Improved Volatility and Thermal Stability: The derivatized analytes are more volatile and less prone to degradation at the high temperatures of the GC inlet and column.

  • Enhanced Chromatographic Performance: Derivatization masks the polar amine group, reducing peak tailing and improving peak symmetry.[3][4]

  • Generation of Structurally Informative Mass Spectra: The resulting derivatives often produce unique and higher mass fragment ions that are characteristic of the original isomer's structure.

Step-by-Step Derivatization Protocol (PFPA):

  • Evaporation: Evaporate 1 mg of the methylthio-phenethylamine isomer standard or sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

  • Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample/Standard evap1 Evaporate to Dryness start->evap1 add_reagents Add Ethyl Acetate & PFPA evap1->add_reagents react Heat at 70°C for 20 min add_reagents->react evap2 Evaporate Reagents react->evap2 reconstitute Reconstitute in Ethyl Acetate evap2->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize fragment Fragmentation ionize->fragment detect Mass Detection fragment->detect data Data Analysis detect->data

GC-MS analysis workflow for methylthio-phenethylamine isomers.
II. GC-MS Instrumentation and Parameters

The choice of GC parameters is crucial for achieving baseline separation of the isomers. A column with a polar stationary phase is predicted to be most effective.

Parameter Recommended Setting Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent temperature and flow control for reproducible retention times.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification.
GC Column Primary: DB-35ms (35% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness Secondary: DB-WAX (Polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thicknessThe mid-polarity DB-35ms provides a good balance of boiling point-based separation and polarity-based selectivity. The highly polar DB-WAX offers a different selectivity mechanism that can resolve isomers that co-elute on the primary column.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analytes without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for high concentration samples. For trace analysis, a splitless injection would be more appropriate.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial temp: 100°C, hold for 1 min Ramp: 10°C/min to 280°C Hold: 5 min at 280°CA temperature ramp allows for the separation of compounds with a range of volatilities and ensures that later-eluting isomers are eluted in a reasonable time with good peak shape.
Transfer Line Temp 280°CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Temp 230°CStandard temperature for electron ionization.
Quadrupole Temp 150°CStandard temperature for the mass analyzer.
Ionization Energy 70 eVStandard energy for electron ionization that produces reproducible fragmentation patterns and allows for library matching.
Mass Scan Range m/z 40-500Covers the expected mass range of the derivatized isomers and their fragments.

Predicting the Elution Order: A Logic-Based Approach

Without experimental data, we can predict the elution order of the 2-, 3-, and 4-methylthio-phenethylamine isomers based on their structural differences and the principles of chromatography.

  • Volatility and Boiling Point: Generally, compounds with lower boiling points elute earlier from a GC column.[7] The position of the methylthio group can influence the molecule's overall dipole moment and intermolecular forces, which in turn affects its boiling point. The ortho (2-position) isomer is likely to have the lowest boiling point due to potential intramolecular interactions and steric hindrance, which reduce intermolecular forces. The para (4-position) isomer, being the most symmetrical, may pack more efficiently in the liquid phase, leading to a higher boiling point. The meta (3-position) isomer would likely have an intermediate boiling point.

  • Interaction with the Stationary Phase:

    • On a non-polar column , where separation is dominated by boiling point, the predicted elution order would be: 2-methylthio-phenethylamine < 3-methylthio-phenethylamine < 4-methylthio-phenethylamine .

    • On a polar column , the interaction between the analyte and the stationary phase becomes more significant. The polarity of the isomers will depend on the position of the electron-donating methylthio group. The para and ortho positions can have a greater influence on the molecule's dipole moment than the meta position. The accessibility of the polar methylthio group to interact with the stationary phase also plays a role. Steric hindrance in the ortho isomer might reduce its interaction with the stationary phase compared to the more exposed para isomer. Therefore, on a polar column, the elution order might be altered, with the most polar isomer that can interact most effectively with the stationary phase being retained the longest.

retention_logic cluster_isomer Isomer Properties cluster_column GC Column Type cluster_elution Predicted Elution Order ortho 2-Isomer (ortho) - Steric Hindrance - Lower Boiling Point nonpolar Non-Polar Column (Boiling Point Dominates) ortho->nonpolar polar Polar Column (Polarity Dominates) ortho->polar meta 3-Isomer (meta) - Intermediate Polarity meta->nonpolar meta->polar para 4-Isomer (para) - Most Polar - Higher Boiling Point para->nonpolar para->polar elution_np 2-Isomer -> 3-Isomer -> 4-Isomer nonpolar->elution_np elution_p Variable Order (e.g., 2-Isomer -> 3-Isomer -> 4-Isomer) polar->elution_p

Relationship between isomer structure and predicted GC retention.

Predicted Mass Spectra: Deciphering the Fragments

The mass spectra of phenethylamines are characterized by cleavage of the Cα-Cβ bond, resulting in a prominent imine fragment.[6][8] For the underivatized methylthio-phenethylamines, this would likely result in a base peak at m/z 44 for all three isomers, making them indistinguishable by mass spectrometry alone.

However, after derivatization with PFPA, more structurally informative fragmentation is expected. The primary fragmentation will still be the Cα-Cβ cleavage, but the resulting imine fragment will have a higher mass and the charge may be retained by the aromatic portion of the molecule.

Predicted Key Fragments for PFPA-Derivatized Methylthio-phenethylamines:

Fragment TypePredicted m/zDescription
Molecular Ion [M] 325 The intact derivatized molecule. Its presence and abundance will depend on the stability of the molecule under EI conditions.
Benzyl Cation 151 Cleavage of the Cα-Cβ bond with charge retention on the aromatic portion. This fragment (CH₃S-C₆H₄-CH₂⁺) would be common to all three isomers and is expected to be a major ion.
Iminium Ion 174 Cleavage of the Cα-Cβ bond with charge retention on the amine portion. This fragment (CH₂=N⁺H-CO-C₂F₅) would also be common to all isomers.
Loss of Thio-methyl 104 A potential secondary fragmentation of the benzyl cation (m/z 151) involving the loss of the methylthio group (•SCH₃). The relative abundance of this fragment may vary between isomers.
Other Fragments VariableMinor differences in the relative abundances of other fragment ions may be observed due to the influence of the methylthio group's position on the stability of the fragment ions. For instance, the relative intensity of the molecular ion or the benzyl cation might differ slightly between the ortho, meta, and para isomers.

Conclusion: A Pathway to Confident Isomer Identification

While direct experimental data for the GC-MS analysis of methylthio-phenethylamine isomers is scarce, a robust analytical strategy can be devised based on fundamental chromatographic principles and data from analogous compounds. The key to successfully differentiating these positional isomers lies in a multi-faceted approach:

  • Mandatory Derivatization: To improve chromatographic performance and generate structurally informative mass spectra.

  • Strategic Column Selection: Utilizing a polar stationary phase is predicted to provide the best resolution. Confirmation on a column with a different polarity is recommended for increased confidence.

  • Careful Data Interpretation: While the mass spectra of the isomers are expected to be very similar, subtle differences in the relative abundances of fragment ions, in conjunction with reproducible retention time data, can provide the basis for their unambiguous identification.

By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers and scientists will be well-equipped to develop and validate a reliable method for the differentiation of methylthio-phenethylamine isomers, ensuring the scientific integrity and trustworthiness of their analytical results.

References

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]

  • Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC-MS analysis of ring and side chain regioisomers of ethoxyphenethylamines.
  • Shimadzu. (2024, December 10). Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved from [Link]

  • Kolesar, K. R., et al. (2025, February 19). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Earth and Space Chemistry.
  • Thibault, P., et al. (1997). Fragmentation of organosulfur compounds upon electron impact. Part III. Metastable decomposition of the molecular ions of methyl thioglycolate and ethyl thioglycolate. Journal of the American Society for Mass Spectrometry, 8(6), 594-602.
  • Cappellin, L., et al. (2013, March 15). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. International Journal of Mass Spectrometry, 338, 1-9.
  • Lin, H. R., et al. (2018, June 22). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1568.
  • Clark, C. R., Awad, T., & DeRuiter, J. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
  • Snow, N. H. (2023, January 1). Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography? LCGC North America, 41(1), 24-28.
  • Snow, N. H. (n.d.). Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography?
  • Torano, J. S., & van Asten, A. (2004). A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS. Journal of Analytical Toxicology, 28(6), 444–452.
  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • Lott, D. A., & Lott, C. A. (n.d.). Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV).
  • Ecreee. (2026, February 12). Gas Chromatography Stationary Phases Explained. Retrieved from [Link]

  • Ona, J. O., et al. (2016, November 8).
  • Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113.
  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs - Applications. Retrieved from [Link]

  • GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • Krupčík, J., et al. (n.d.).
  • Quora. (2021, May 4). What determines the order in which each compound is eluted from a gas chromatography column? Retrieved from [Link]

  • Lepp, M., et al. (2023, May 23).
  • Lepp, M., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.
  • Ona, J., et al. (2016, November 8). The influence of the aromatic character in the gas chromatography elution order: the case of polycyclic aromatic hydrocarbons. National Institute of Standards and Technology.
  • Zhang, Z., et al. (2025, July 29).
  • AccuStandard. (n.d.).
  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Mass spectrometry 1.
  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Working Principle of GC-MS. Retrieved from [Link]

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Elemental analysis standards for 2-(3-(Methylthio)phenyl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Elemental Analysis Standards for 2-(3-(Methylthio)phenyl)ethanamine HCl

Executive Summary

Objective: To establish rigorous purity standards for 2-(3-(Methylthio)phenyl)ethanamine HCl (CAS: 110599-35-2 related class), a sulfur-containing phenethylamine derivative used in neuropharmacology research.

The Challenge: This compound presents a "Perfect Storm" for elemental analysis (EA):

  • Sulfur (S): Prone to incomplete combustion and catalytic poisoning in automated analyzers.

  • Chlorine (Cl): As a hydrochloride salt, the halogen can corrode standard detectors or interfere with sulfur quantification.

  • Hygroscopicity: Amine HCl salts avidly absorb atmospheric moisture, skewing Hydrogen and Nitrogen results if not pre-treated.

This guide compares the Automated Dynamic Flash Combustion method against the Classical Oxygen Flask (Schöniger) method, providing optimized protocols for each.

Compound Profile & Theoretical Baseline

Before any experimental work, the theoretical "Gold Standard" must be established. All experimental data is validated against these calculated values.

  • Chemical Formula:

    
    
    
    
    
    
    
  • Molecular Weight: 203.73 g/mol

Table 1: Theoretical Elemental Composition

ElementCountAtomic MassTotal MassTheoretical % Tolerance (±0.4%)
Carbon (C) 912.011108.09953.06% 52.66 – 53.46%
Hydrogen (H) 141.00814.1126.93% 6.53 – 7.33%
Nitrogen (N) 114.00714.0076.87% 6.47 – 7.27%
Sulfur (S) 132.06532.06515.74% 15.34 – 16.14%
Chlorine (Cl) 135.45335.45317.40% 17.00 – 17.80%

Pre-Analytical Protocol: The Drying Step

Critical Causality: Amine hydrochlorides are hygroscopic. Weighing "as is" will result in high %H, low %C/N/S, and a failed purity test.

  • Equipment: Vacuum drying oven or Abderhalden drying pistol.

  • Desiccant: Phosphorus Pentoxide (

    
    ) is preferred over silica gel for its superior avidity.
    
  • Protocol:

    • Place sample in a tared weighing boat.

    • Dry at 40°C under high vacuum (< 5 mmHg) for 4 hours. Note: Do not exceed 60°C to avoid potential sublimation of the free base if the salt is unstable.

    • Cool in a desiccator and weigh immediately.

Method A: Automated Dynamic Flash Combustion (CHNS)

Best For: High-throughput, simultaneous determination of C, H, N, and S.

The Problem: Sulfur can form stable sulfates in the ash or adhere to the reduction copper, leading to low recovery (memory effects). The Solution: Use of Vanadium Pentoxide (


)  as an oxidative flux.[1]
Optimized Protocol
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Temperature: 1150°C (Standard 950°C is often insufficient for quantitative S recovery).

  • Sample Preparation:

    • Weigh 2–3 mg of dried sample into a tin capsule.

    • Crucial Step: Add 5–10 mg of

      
        powder directly over the sample.
      
    • Why?

      
       generates an oxygen-rich melt, ensuring immediate decomposition of the sulfide to 
      
      
      
      and preventing the formation of refractory sulfates.
  • Calibration Standard: Sulfanilamide (C6H8N2O2S). It contains both N and S, matching the analyte's profile. Do not use Acetanilide (lacks S).

Diagram 1: Automated CHNS Workflow with Sulfur Optimization

CHNS_Workflow cluster_prep Sample Prep cluster_combustion Combustion (1150°C) cluster_separation Separation & Detection Sample Sample (2mg) + V2O5 Additive TinCapsule Tin Capsule (Sealed) Sample->TinCapsule Reactor Quartz Reactor (WO3 Catalyst) TinCapsule->Reactor O2 Injection Reduction Reduction Tube (Cu @ 650°C) Reactor->Reduction N2, CO2, H2O, SO2 WaterTrap H2O Trap (Anhydrone) Reduction->WaterTrap GC_Col GC Column (Separates N2, CO2, SO2) WaterTrap->GC_Col TCD TCD Detector GC_Col->TCD Signal Integration

Caption: Optimized CHNS workflow emphasizing V2O5 additive for complete sulfur oxidation and high-temp combustion.

Method B: Schöniger Oxygen Flask (Classical)

Best For: Validation of Sulfur and Chlorine; resolving interference issues in automated systems.

The Logic: This method physically isolates the combustion products in an aqueous solution, allowing for highly specific wet-chemical titration. It eliminates the "matrix effect" often seen in gas chromatography.

Protocol for Sulfur (Total S)
  • Apparatus: 500 mL Schöniger flask with platinum sample carrier.

  • Absorbing Solution: 10 mL

    
     + 2 drops 30% 
    
    
    
    .
    • Mechanism:[2][3]

      
       ensures all Sulfur is oxidized to Sulfate (
      
      
      
      ).
  • Combustion:

    • Weigh 5–10 mg sample on ashless filter paper.

    • Ignite in pure Oxygen atmosphere.

    • Shake vigorously for 10 minutes to dissolve gases.

  • Titration:

    • Add isopropanol (40 mL) to lower dielectric constant (sharpens endpoint).

    • Indicator: Thorin or Sulfonazo III .

    • Titrant: 0.01 M Barium Perchlorate

      
      .
      
    • Endpoint: Yellow

      
       Pink.
      
Protocol for Chlorine (Total Halogen)
  • Absorbing Solution: 10 mL 1M NaOH (converts

    
     gas to 
    
    
    
    ).
  • Titration: Potentiometric titration with 0.01 M

    
     using a Silver/Sulfide electrode.
    

Comparative Analysis & Recommendations

Table 2: Method Performance Comparison

FeatureAutomated CHNS (w/ V2O5)Schöniger Flask (Titration)
Precision (S) ± 0.3% (Good)± 0.15% (Excellent)
Precision (Cl) N/A (Usually requires separate module)± 0.2% (Excellent)
Sample Req. 2–3 mg10–20 mg
Throughput 5 mins/sample45 mins/sample
Interference Halogens can corrode TCD if not trappedMinimal (Specific chemistry)
Verdict Routine Screening Gold Standard Validation

Diagram 2: Analytical Decision Tree

Decision_Tree Start Start: 2-(3-(Methylthio)phenyl)ethanamine HCl Dry Step 1: Vacuum Dry (40°C, 4h) Start->Dry Routine Is this Routine QC? Dry->Routine Auto Method A: Automated CHNS + V2O5 Additive Routine->Auto Yes (High Throughput) Wet Method B: Schöniger Flask (Oxygen Combustion) Routine->Wet No (Validation/Ref Std) Check Check Results vs Theoretical Auto->Check Wet->Check Pass Pass: Within ±0.4% Check->Pass Yes Fail Fail: Sulfur Low? Check->Fail No Fail->Wet Cross-Validate with Method B

Caption: Decision logic for selecting between Automated CHNS and Classical Wet Chemistry based on QC needs.

References

  • ASTM International. (2023). ASTM E443-09: Standard Test Method for Sulfur in Organic Compounds by Oxygen Flask Combustion.[4] ASTM International.[5] [Link]

  • Macdonald, A. M. G. (1961).[6] The Oxygen Flask Method: A Review. The Analyst, 86, 3-12. [Link]

  • Schöniger, W. (1955).[6] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[6] Mikrochimica Acta, 43, 123–129.[6] [Link]

  • National Physical Laboratory (NPL). (2003). Improved Methodology for High Accuracy Titration of HCl.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(3-(Methylthio)phenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide for 2-(3-(Methylthio)phenyl)ethanamine

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 2-(3-(Methylthio)phenyl)ethanamine. This compound's unique structure, incorporating a phenethylamine core, a primary amine, and a thioether group, necessitates a multi-faceted approach to safety. The guidance herein is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices to protect researchers and maintain experimental integrity.

Hazard Assessment: Understanding the Risk Profile

The primary hazards associated with 2-(3-(Methylthio)phenyl)ethanamine are derived from its constituent functional groups. While specific toxicological data for this exact molecule is limited[1], a robust safety plan can be constructed by analyzing structurally similar compounds.

  • Amine and Phenethylamine Core: The primary amine functional group makes the molecule basic and corrosive. Analogous compounds like 2-phenylethylamine are known to be toxic if swallowed and cause severe skin burns and eye damage.[2] Inhalation of vapors or dust can irritate the respiratory tract.[1][3]

  • Thioether (Methylthio) Group: Low molecular weight thioethers and thiols are often characterized by a strong, unpleasant odor.[4] While the primary health risk is corrosivity from the amine, the thioether moiety requires special attention for odor control and waste decontamination.[4][5]

  • Physical Form: This compound may be handled as a solid salt (e.g., hydrochloride) or a liquid free base. Protocols must be adapted for either form, with particular attention to avoiding dust generation when handling solids.[1]

Core Personal Protective Equipment (PPE)

All handling of 2-(3-(Methylthio)phenyl)ethanamine must occur within a certified chemical fume hood to control vapor, dust, and odor exposure. The following PPE is mandatory as a baseline for any procedure involving this compound.

  • Hand Protection: Use nitrile gloves as a minimum. For extended procedures or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene).[6] If a spill occurs, contaminated gloves must be removed and replaced immediately.

  • Eye and Face Protection: Safety glasses with side shields are insufficient. Chemical splash goggles are required at all times.[1] When there is a significant risk of splashing (e.g., during transfers or reaction workups), a full-face shield must be worn in addition to goggles.[6][7]

  • Body Protection: A flame-resistant laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8][9]

  • Respiratory Protection: When used within a properly functioning chemical fume hood, additional respiratory protection is typically not required.[1] However, in the event of a large spill or a failure of engineering controls, emergency responders must use a full-face respirator with an appropriate cartridge for organic amines or a self-contained breathing apparatus (SCBA).[6][10]

Operational and Disposal Plans

Adherence to procedural workflows is critical for safety. The following step-by-step plans provide guidance for common laboratory operations.

Protocol 1: Standard Handling and Use

This protocol covers weighing, transferring, and use in a reaction.

  • Preparation: Before handling the compound, set up a designated waste container for solids and another for liquids. Prepare a bleach bath (a 1:1 mixture of household bleach and water) for decontaminating glassware.[5]

  • Don PPE: Put on all required PPE (lab coat, chemical splash goggles, and nitrile gloves) before entering the fume hood.

  • Weighing/Measuring:

    • If Solid: Tare a container on a balance inside the fume hood. Carefully dispense the solid, minimizing the creation of dust.[1] Close the primary container immediately after dispensing.

    • If Liquid: Use a calibrated pipette or syringe to measure the required volume. Perform all transfers over a secondary containment tray to catch any drips.

  • Reaction Setup: Add the compound to the reaction vessel slowly. If the reaction is exothermic, ensure adequate cooling is in place.

  • Post-Transfer Cleanup: Immediately rinse any reusable glassware (syringes, spatulas) and place them in the prepared bleach bath to soak overnight.[5] This oxidizes the malodorous thioether group. Dispose of any contaminated single-use items (pipette tips, weighing paper) in the designated solid waste container.

Protocol 2: Spill Management

Immediate and correct response to a spill is crucial.

  • Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the immediate area if the spill is large or outside of a fume hood.

  • Assess the Spill: If the spill is small and contained within the fume hood, you may proceed with cleanup. If the spill is large, contact your institution's Environmental Health & Safety (EH&S) department.

  • Cleanup Procedure (Small, Contained Spill):

    • Absorb liquid spills with an inert absorbent material like vermiculite or sand.[7]

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]

    • Place the absorbed material or swept solids into a designated, labeled hazardous waste container.

    • Decontaminate the spill surface with a suitable cleaning agent, followed by a thorough wipe-down.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be placed in the hazardous waste container.

Protocol 3: Decontamination and Disposal

Proper disposal prevents cross-contamination and ensures compliance with regulations.

  • Glassware Decontamination: All glassware that has come into contact with the compound must be submerged in a bleach bath for at least 12-14 hours.[5] After soaking, the glassware can be rinsed thoroughly and washed using standard laboratory procedures.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing 2-(3-(Methylthio)phenyl)ethanamine in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EH&S guidelines.

    • Solid Waste: All contaminated solid waste (gloves, paper towels, silica gel) must be collected in a separate, labeled hazardous waste container.

  • Final Disposal: All waste must be handled and disposed of in accordance with local, state, and federal environmental regulations.[1][3] Contact your EH&S department for pickup and final disposal procedures.

Data Presentation: PPE Selection Matrix

The following table summarizes the minimum PPE requirements for various laboratory tasks involving 2-(3-(Methylthio)phenyl)ethanamine.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Routine Weighing & Transfer (<1g) Single Nitrile GlovesChemical Splash GogglesLab CoatNot Required (in Fume Hood)
Reaction Workup / Purification Double Nitrile GlovesGoggles & Face ShieldLab Coat & Chem-Resistant ApronNot Required (in Fume Hood)
Small Spill Cleanup (in Hood) Double Nitrile GlovesGoggles & Face ShieldLab Coat & Chem-Resistant ApronNot Required (in Fume Hood)
Large Spill / Fume Hood Failure Heavy-Duty Chemical GlovesFull-Face Respirator / SCBAEncapsulated Chemical SuitFull-Face Respirator / SCBA

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling 2-(3-(Methylthio)phenyl)ethanamine, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling Operations cluster_cleanup 3. Decontamination & Disposal cluster_emergency 4. Emergency Response (Spill) prep_hood Verify Fume Hood Function prep_ppe Don Required PPE prep_hood->prep_ppe prep_waste Prepare Waste & Bleach Bath prep_ppe->prep_waste handling_weigh Weighing / Measuring prep_waste->handling_weigh handling_transfer Transfer to Reaction handling_weigh->handling_transfer cleanup_tools Decontaminate Tools (Bleach Bath) handling_transfer->cleanup_tools emergency_alert Alert Personnel handling_transfer->emergency_alert cleanup_solid Dispose Solid Waste cleanup_tools->cleanup_solid cleanup_liquid Dispose Liquid Waste cleanup_solid->cleanup_liquid cleanup_final Final EH&S Disposal cleanup_liquid->cleanup_final emergency_assess Assess Spill Size emergency_alert->emergency_assess emergency_clean Contain & Clean emergency_assess->emergency_clean Small emergency_ehs Contact EH&S (Large Spill) emergency_assess->emergency_ehs Large emergency_clean->cleanup_solid

Caption: Workflow for safe handling of 2-(3-(Methylthio)phenyl)ethanamine.

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